Product packaging for Cerium;ruthenium(Cat. No.:CAS No. 93746-16-8)

Cerium;ruthenium

Cat. No.: B14344509
CAS No.: 93746-16-8
M. Wt: 521.4 g/mol
InChI Key: ZRICEPGNZRJYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cerium-Ruthenium Intermetallics in Strongly Correlated Electron Physics

Strongly correlated electron systems are materials where the interactions between electrons cannot be ignored, leading to behaviors that are not explicable by simple one-electron models. Ce-Ru intermetallics are exemplary in this regard. The hybridization between the Ce 4f and Ru d-electrons is a critical factor that can be tuned by chemical substitution or pressure, driving these systems through various ground states. nih.gov

A central concept in understanding these materials is the competition between the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction and the Kondo effect. ucl.ac.uk The RKKY interaction favors long-range magnetic ordering of the cerium's magnetic moments, while the Kondo effect promotes the screening of these moments by conduction electrons, leading to a non-magnetic ground state. nii.ac.jp The delicate balance between these two competing energy scales gives rise to a wealth of phenomena, including:

Heavy Fermion Behavior: In some Ce-Ru compounds, the effective mass of the charge carriers becomes enormously enhanced, sometimes reaching hundreds of times the mass of a free electron. This "heavy fermion" state is a direct consequence of the strong correlations and is observed in compounds like CeRu₂Si₂, which has a non-magnetic ground state but is on the verge of magnetic order. researchgate.netibm.com

Quantum Criticality: By tuning parameters like pressure, magnetic field, or chemical composition, Ce-Ru systems can be brought to a quantum critical point (QCP) – a zero-temperature phase transition. core.ac.uk Near a QCP, unconventional superconductivity and non-Fermi liquid behavior can emerge, making these materials a fertile ground for discovering new states of matter. ucl.ac.uk

Kondo Insulators and Lattices: Certain Ce-Ru compounds, such as CeRu₄Sn₆, are classified as Kondo insulators, where a hybridization gap opens at the Fermi level at low temperatures. repec.orgtuwien.ac.at Others, like CeRuPO, are rare examples of a ferromagnetic Kondo lattice, where ferromagnetism and the Kondo effect coexist. aps.orgarxiv.org

Diverse Manifestations of Cerium-Ruthenium Interactions Across Material Classes

The versatility of Ce-Ru systems is evident in the wide range of crystal structures and stoichiometries they form, each exhibiting unique physical properties.

Ternary and Quaternary Compounds: The inclusion of a third or even fourth element adds another layer of complexity and tunability. For instance, in the Ce-Ru-Sn system, compounds like CeRu₄Sn₆ and Ce₃Ru₄Sn₁₃ display intriguing properties. repec.orgresearchgate.net CeRu₄Sn₆ is a Kondo insulator that remains weakly metallic due to specific features in its band structure. repec.orgarxiv.org Ce₃Ru₄Sn₁₃ is a heavy fermion Kondo lattice system. researchgate.netresearchgate.net

Layered Structures: Many Ce-Ru compounds crystallize in layered structures, such as the ThCr₂Si₂-type structure of CeRu₂Si₂. nih.gov This structural anisotropy often translates into anisotropic physical properties, as seen in the magnetic and transport measurements of single-crystal CeRuPO. arxiv.org

Amorphous Alloys: Even in the absence of a periodic crystal lattice, amorphous Ce-Ru alloys exhibit coherent Kondo effects, demonstrating that the strong mixing and correlation of 4f- and conduction-electrons can persist in a disordered system. jps.jp

Current Research Frontiers and Emerging Topics in Cerium-Ruthenium Science

The investigation of Ce-Ru systems is a dynamic field with several exciting research directions.

Topological States of Matter: The interplay of strong correlations and spin-orbit coupling in some Ce-Ru compounds opens up the possibility of realizing topological phases of matter, such as topological Kondo insulators and Weyl-Kondo semimetals. The chiral lattice structure of compounds like Ce₃Ru₄Sn₁₃ suggests they may host such exotic electronic states. mlfinfo.jp

Unconventional Superconductivity: The proximity of many Ce-Ru systems to a QCP makes them prime candidates for hosting unconventional superconductivity, where the pairing mechanism is not driven by phonons as in conventional superconductors. The discovery of new superconducting phases in these materials remains a major research goal.

Frustrated Magnetism: In some Ce-Ru compounds, competing magnetic interactions can lead to magnetic frustration, where the system cannot satisfy all magnetic bonds simultaneously. This can stabilize unusual magnetic structures, such as the incommensurate spin-density wave observed in CeRu₂Al₂B. ucl.ac.uk

Catalysis: Beyond fundamental physics, cerium-ruthenium materials are also being explored for their catalytic properties. For example, ceria-supported ruthenium nanoparticles have shown promise as catalysts for various chemical reactions, including ammonia (B1221849) synthesis and the hydrogenation of biomass-derived chemicals. acs.orgfrontiersin.org

Foundational Principles Guiding Cerium-Ruthenium System Investigations

The study of Ce-Ru systems is guided by a set of well-established theoretical and experimental principles.

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic structure and magnetic properties of these materials. researchgate.netresearchgate.net These calculations help in understanding the nature of the chemical bonding and the role of electron correlations.

Dynamical Mean-Field Theory (DMFT): To properly account for the strong correlation effects of the f-electrons, DFT is often combined with DMFT. This approach has been successfully applied to describe the electronic properties of compounds like CeRu₄Sn₆. repec.orgarxiv.org

Advanced Experimental Probes: A wide array of experimental techniques is employed to probe the properties of Ce-Ru systems. These include measurements of magnetic susceptibility, specific heat, electrical resistivity, and thermopower at very low temperatures and in high magnetic fields. aps.orgarxiv.org Neutron scattering and nuclear magnetic resonance (NMR) are crucial for investigating the magnetic structure and spin dynamics. researchgate.netresearchgate.net

The continued exploration of Ce-Ru systems, driven by the synergy between theoretical modeling and advanced experimental techniques, promises to uncover even more fascinating physics and potentially lead to the development of new functional materials.

Interactive Data Table of Cerium-Ruthenium Compounds

CompoundCrystal StructureKey PropertiesTransition Temperature(s)
CeRu₂Si₂ Tetragonal (ThCr₂Si₂-type)Heavy fermion, metamagnetismTK ~ 20 K
CeRuPO Tetragonal (ZrCuSiAs-type)Ferromagnetic Kondo latticeTC = 15 K, TK ~ 10 K
CeRu₄Sn₆ Tetragonal (I4̅2m)Kondo insulator with metallic behaviorGap opening ~30 K
Ce₃Ru₄Sn₁₃ Cubic (Pm-3n)Heavy fermion Kondo lattice-
CeRu₂Al₂B TetragonalAntiferromagnetic and Ferromagnetic transitionsTN = 14.1 K, TC = 12.8 K

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce3Ru B14344509 Cerium;ruthenium CAS No. 93746-16-8

Properties

CAS No.

93746-16-8

Molecular Formula

Ce3Ru

Molecular Weight

521.4 g/mol

IUPAC Name

cerium;ruthenium

InChI

InChI=1S/3Ce.Ru

InChI Key

ZRICEPGNZRJYMQ-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Ce].[Ce].[Ce]

Origin of Product

United States

Synthesis Methodologies for Cerium Ruthenium Compounds and Composites

Bulk Material Synthesis Techniques

The synthesis of bulk cerium-ruthenium materials primarily focuses on the formation of intermetallic compounds, which are distinct solid-state phases with ordered crystal structures composed of two or more metallic elements.

Arc-Melting Procedures for Intermetallic Compound Formation

Arc-melting is a prevalent technique for synthesizing polycrystalline cerium-ruthenium intermetallic compounds. This method involves melting the constituent elements, cerium and ruthenium (and often a third element like gallium or aluminum), in a water-cooled copper hearth under an inert argon atmosphere using a non-consumable tungsten electrode. ips.ac.ruresearchgate.netlnu.edu.ua To ensure homogeneity, the samples are typically inverted and remelted multiple times. ips.ac.ru

This process has been successfully employed to create a variety of ternary cerium-ruthenium compounds. For instance, compounds such as Ce₂Ru₂Ga₃, RE₅Ru₃Al₂ (where RE can be La, Ce, or Pr), and Ce₁₁Ru₂Al₆ have been synthesized using this approach. ips.ac.ruresearchgate.netlnu.edu.ua The initial arc-melting is often a precursor step, followed by other processes like annealing to achieve the desired final phase and crystal structure.

CompoundElements MeltedAtmosphereReference(s)
Ce₂Ru₂Ga₃Cerium, Ruthenium, GalliumArgon ips.ac.ru
RE₅Ru₃Al₂ (RE=La, Ce, Pr)Rare Earth, Ruthenium, AluminumArgon researchgate.netiaea.org
Ce₁₁Ru₂Al₆Cerium, Ruthenium, AluminumArgon lnu.edu.ua
LaRuSiLanthanum, Ruthenium, SiliconArgon rsc.org

Self-Flux Growth Methods for Single Crystal Production

The self-flux growth method is a versatile technique used to produce single crystals of cerium-ruthenium compounds. researchgate.net This method is particularly valuable for growing crystals of materials that may melt incongruently or are metastable. researchgate.net In this technique, one of the constituent elements, often the one with the lowest melting point, is used in excess to act as a solvent, or "flux," for the other components. aip.orgmpg.de The elements are placed in a crucible, typically alumina, sealed in an evacuated quartz tube, and heated to a high temperature to form a homogeneous melt. sigmaaldrich.com The mixture is then slowly cooled, allowing single crystals to nucleate and grow from the flux. sigmaaldrich.com Finally, the excess flux is removed, often by centrifugation while the flux is still molten, to isolate the grown crystals. sigmaaldrich.com

This method has been instrumental in growing high-quality single crystals of various cerium-based intermetallic compounds, which is crucial for studying their anisotropic physical properties. sigmaaldrich.com For example, single crystals of CePdGa₆, Ce₂PdGa₁₀, and Ce₂PdGa₁₂ have been successfully grown using excess gallium as a self-flux. sigmaaldrich.com While this example involves palladium instead of ruthenium, the principle of using a constituent metal as a flux is directly applicable to the cerium-ruthenium system. The growth of large single crystals of a χA phase (Al₇₄Ru₁₉Si₇ to Al₆₆Ru₁₉Si₁₅) was achieved as a by-product of a self-flux method from an aluminum-rich melt. researchgate.net

High-Temperature Annealing Processes

High-temperature annealing is a critical heat treatment step frequently employed after initial synthesis methods like arc-melting. This process involves holding the material at a high, constant temperature for an extended period, which can range from days to weeks, followed by a controlled cooling process, such as quenching in water. ips.ac.rulnu.edu.ua Annealing is crucial for achieving thermodynamic equilibrium, promoting the formation of ordered crystal structures, and improving the homogeneity of the material. researchgate.net

For many cerium-ruthenium intermetallic compounds, annealing is essential to obtain the desired single-phase material. For example, after arc-melting, ingots of Ce₂Ru₂Ga₃ were sealed in evacuated quartz ampoules and annealed at 873 K for 30 days. ips.ac.ru Similarly, the synthesis of RE₅Ru₃Al₂ (RE = La, Ce, Pr) involved annealing at 820 K, and Ce₁₁Ru₂Al₆ was annealed at 540°C for 30 days. researchgate.netlnu.edu.uaiaea.org The specific annealing temperature and duration are critical parameters that are optimized for each specific compound to achieve the desired crystal structure and properties. researchgate.netresearcher.life

CompoundAnnealing TemperatureDurationReference(s)
Ce₂Ru₂Ga₃873 K30 days ips.ac.ru
RE₅Ru₃Al₂ (RE=La, Ce, Pr)820 KNot specified researchgate.netiaea.org
Ce₁₁Ru₂Al₆540 °C30 days lnu.edu.ua
LaRuSiNot specified2 weeks rsc.org

Nanostructured and Supported Material Synthesis

The synthesis of nanostructured and supported cerium-ruthenium materials is primarily driven by their applications in catalysis. These methods aim to create materials with high surface areas and well-dispersed active components.

Wet-Chemical Synthesis Approaches

Wet-chemical methods are solution-based techniques that offer excellent control over the composition, particle size, and morphology of the final material.

Co-precipitation is a widely used technique for preparing supported catalysts, such as ruthenium on a ceria (CeO₂) support (Ru/CeO₂). sioc-journal.cnkyoto-u.ac.jp This method involves dissolving the precursors of the active metal (ruthenium) and the support (cerium) in a suitable solvent, followed by the addition of a precipitating agent to induce the simultaneous precipitation of both components. sioc-journal.cnrsc.org The choice of precursors, such as K₂RuO₄, Ru(Ac)₃, or RuCl₃ for ruthenium, and the precipitation conditions can significantly influence the properties of the final catalyst. researchgate.net

Different variations of the co-precipitation method, such as normal precipitation, reverse precipitation, and parallel flow precipitation, have been explored to optimize the catalytic activity of Ru/CeO₂ catalysts for applications like ammonia (B1221849) synthesis. sioc-journal.cncjcatal.com For instance, Ru/CeO₂ catalysts prepared by reverse precipitation have shown higher activity in ammonia synthesis, which is attributed to easier reduction, higher ruthenium dispersion (45.6%), and a larger surface area (120 m²/g). sioc-journal.cn The resulting precipitate is typically washed, dried, and calcined to obtain the final supported catalyst.

CatalystPrecipitation MethodKey FindingsReference(s)
Ru/CeO₂Reverse PrecipitationHigher ammonia synthesis activity, higher Ru dispersion (45.6%), larger surface area (120 m²/g). sioc-journal.cn
Ru/CeO₂Normal PrecipitationHigher ammonia synthesis activity compared to other methods in a separate study. cjcatal.com
Ru/CeO₂Co-precipitationCore-shell structure (Ru@CeO₂) showed a higher ammonia synthesis rate than catalysts made by conventional co-precipitation. rsc.org
Hydrothermal Synthesis of Nanostructures

Hydrothermal synthesis is a widely utilized method for producing crystalline nanomaterials from aqueous solutions under high temperature and pressure. This technique is effective for creating complex cerium-ruthenium nanostructures with controlled morphology.

A one-pot hydrothermal route has been successfully employed to synthesize flower-like cerium-ruthenium-sulfide (Ce-Ru-S) nanostructures. sci-hub.se In a typical procedure, precursors such as cerium nitrate (B79036) hexahydrate, ruthenium chloride hydrate (B1144303), and thiourea (B124793) are dissolved in a mixture of ethanol (B145695) and water. sci-hub.se This homogeneous solution is then sealed in a Teflon-lined stainless steel autoclave and heated to temperatures around 200°C for 24 hours. sci-hub.se The resulting black precipitate consists of flower-like structures with petals approximately 100 nm wide. sci-hub.se Energy-dispersive X-ray (EDX) analysis of these structures confirmed the presence and relative abundance of the constituent elements. sci-hub.se

Another approach combines hydrothermal treatment with co-precipitation to create catalysts like Ru/Tix–Ce. rsc.org In this method, cerium nitrate is first dispersed and subjected to a hydrothermal treatment at 100°C for 24 hours in the presence of sodium hydroxide (B78521). rsc.org This process facilitates phase transformation and controlled crystallization. rsc.org The resulting cerium-containing support is then loaded with ruthenium via a subsequent impregnation step. rsc.org The hydrothermal method is also instrumental in creating ruthenium nanoparticles with a core-shell structure, where a metallic ruthenium core is encased in a ruthenium carbide shell, by using a mild hydrothermal treatment. csic.esacs.orgresearchgate.net The general principle of hydrothermal synthesis for ceria nanostructures involves two main stages: the initial nucleation of cerium oxide nuclei and their subsequent ripening into nanocrystals under hydrothermal conditions. globalscientificjournal.com

Table 1: Parameters for Hydrothermal Synthesis of Ce-Ru-S Nanostructures

ParameterDescriptionSource
PrecursorsCerium nitrate hexahydrate (Ce(NO3)3·6H2O), Ruthenium chloride hydrate (RuCl3·xH2O), Thiourea ((NH2)2CS) sci-hub.se
SolventEthanol and water mixture (1:3 ratio) sci-hub.se
Temperature200°C sci-hub.se
Duration24 hours sci-hub.se
Product MorphologyFlower-like nanostructure sci-hub.se
Electrostatic Interaction-Driven Precipitation

Precipitation methods are a cornerstone of catalyst synthesis, relying on the supersaturation of a precursor solution to induce the formation of solid particles. acs.org A specific and noteworthy application of this is the synthesis driven by electrostatic interactions, which has been shown to form nano-sized ruthenium-cerium compounds. rsc.org Research has demonstrated that a heterogeneous nano-sized compound precipitates from the electrostatic interaction between the cationic ruthenium red complex ([(NH3)5RuORu(NH3)4ORu(NH3)5]6+/7+), nitrate ions, and the products from the reduction of ammonium (B1175870) cerium(IV) nitrate. rsc.org

More conventional precipitation methods are also used to create Ru-doped CeO2 nanoparticles. acs.org In this process, cerium and ruthenium salt solutions are mixed according to the desired stoichiometry (e.g., Ce1–xRuxO2). acs.org A precipitating agent, such as sodium hydroxide, is then added dropwise to the solution, causing the formation of a precipitate. acs.org This solid is subsequently washed, dried, and annealed at elevated temperatures (e.g., 400°C) to yield the final doped nanoparticle powder. acs.org The pH of the solution is a critical parameter in these precipitation processes, influencing the final properties of the catalyst. acs.org Adjusting the pH can control the size and morphology of the resulting nanoparticles. rsc.org

Impregnation Techniques for Catalyst Preparation

Impregnation is a common and scalable method for preparing supported catalysts, where an active component is deposited onto a pre-existing support material. acs.org This technique is particularly prevalent in the creation of cerium-ruthenium catalysts. The process can be tailored, for instance, through wetness impregnation, where the support is wetted with a solution containing the precursor. mdpi.com

In one approach, a mesoporous silica (B1680970) (MCF) support is first modified with ceria by impregnation with an aqueous solution of cerium(III) nitrate hexahydrate. mdpi.com After drying and calcination, this ceria-modified support is then impregnated with a solution of a ruthenium precursor, such as ruthenium(III) chloride. mdpi.com A reducing agent like sodium borohydride (B1222165) can be used to reduce the ruthenium precursor to its metallic state. mdpi.com

Alternatively, the order of addition can be reversed. A RuO2-CeO2/TiO2 catalyst can be prepared by first impregnating a titania support with a cerium nitrate solution, followed by drying and calcination. google.com The resulting CeO2/TiO2 material is then impregnated with a solution of a ruthenium precursor, like ruthenium nitrosyl nitrate, and dried again. google.com The incipient wetness impregnation technique is often preferred as it uses a minimal amount of solvent, just enough to fill the pores of the support, which prevents waste and helps to avoid deposition on the external surface of the catalyst particles. acs.org

Table 2: Example of a Two-Step Impregnation Process for Ru on Ce/MCF

StepActionPrecursorSupportPost-TreatmentSource
1Wetness ImpregnationCerium(III) nitrate hexahydrateMesocellular Foam (MCF) SilicaSolvent removal and calcination at 500°C mdpi.com
2ImpregnationRuthenium(III) chloride (RuCl3)Ce/MCFReduction with Sodium borohydride (NaBH4) mdpi.com

Deposition Methods for Thin Film Growth

The fabrication of cerium-ruthenium thin films often utilizes vapor phase deposition methods, which are capable of producing high-purity, uniform layers with precise thickness control. These methods are critical for applications in microelectronics and model catalysis.

Physical vapor deposition (PVD) techniques, such as sputter deposition and reactive deposition, are commonly used. mdpi.comresearchgate.net For instance, epitaxial ultra-thin films of ceria can be grown on a ruthenium substrate (Ru(0001)) by depositing cerium metal in an oxygen atmosphere, creating a well-ordered inverse catalyst model system. mdpi.comacs.org The size and density of the resulting ceria islands can be controlled by adjusting the growth conditions. acs.org

Atomic Layer Deposition (ALD) is another powerful technique, valued for its ability to deposit conformal films on high-aspect-ratio structures. harvard.edu While direct ALD of a mixed Ce-Ru film is less commonly reported, the principles for depositing the individual components are well-established. Ruthenium thin films have been grown by ALD using various organometallic precursors, such as bis(cyclopentadienyl)ruthenium (B73265) (RuCp2) or (ethylbenzyl)(1-ethyl-1,4-cyclohexadienyl)Ru(0), with oxygen as the co-reactant. researchgate.netresearchgate.net The ALD process is self-limiting, allowing for atomic-level control over film thickness, and can produce highly conductive and pure ruthenium films. harvard.eduresearchgate.net These established PVD and ALD methods for the individual oxides and metals provide a foundation for developing processes for binary Ce-Ru thin films.

Table 3: Comparison of Ruthenium ALD Processes

PrecursorCo-reactantDeposition TemperatureGrowth RateSource
bis(cyclopentadienyl)ruthenium (RuCp2)Oxygen (O2)275–400°CNot specified researchgate.net
bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonylOxygen (O2)325°CNot specified harvard.edu
(ethylbenzyl)(1-ethyl-1,4-cyclohexadienyl)Ru(0)Oxygen (O2)225°C~0.042 nm/cycle researchgate.net

Metal-Organic Framework (MOF)-Derived Synthesis Routes

Metal-Organic Frameworks (MOFs) have emerged as versatile precursors or templates for synthesizing well-defined nanostructured materials. Their high surface area, uniform porosity, and tunable composition make them ideal starting points for creating cerium-ruthenium catalysts. mdpi.com

A common strategy involves synthesizing a cerium-based MOF, which is then used as a precursor to derive cerium oxide (CeO2). mdpi.com For example, a Ce-MOF such as Ce-BPDC can be synthesized via a hydrothermal method and subsequently calcined in air at high temperatures (e.g., 500°C) to decompose the organic linkers, leaving behind a nanostructured CeO2 support. mdpi.com This MOF-derived CeO2 often possesses advantageous properties, such as a high surface area and an abundance of oxygen vacancies, which are beneficial for catalysis. mdpi.comnih.gov

Once the MOF-derived CeO2 support is prepared, ruthenium can be loaded onto it using conventional methods like impregnation. mdpi.com Ruthenium trichloride (B1173362) is a common precursor for this step. mdpi.com The resulting Ru/CeO2 catalysts have shown excellent performance in reactions like ammonia decomposition, attributed to the superior surface properties of the MOF-derived support that enhance the interaction between ruthenium and ceria. mdpi.com The thermal decomposition of the Ce-MOF can be controlled; in an oxidative atmosphere, combustion can yield CeO2 at temperatures as low as 390°C. nih.govacs.org This method represents a powerful route to high-performance catalysts by leveraging the structural benefits of MOF precursors. mdpi.com

Advanced Characterization of Cerium Ruthenium Materials

Structural Determination and Refinement

Understanding the crystal structure and phase composition is fundamental to predicting and explaining the properties of cerium-ruthenium compounds.

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining the structural parameters of cerium-ruthenium materials. By analyzing the diffraction patterns, researchers can identify the specific compounds present, their crystal systems, and lattice parameters.

In the Ce-Ru system, XRD has been instrumental in identifying various intermediate phases. For instance, studies have revealed the existence of compounds with known structure types such as Th₇Fe₃-type for Ce₃Ru, as well as several unidentified structures unique to the Ce-Ru system. nasa.gov Laves phases with MgCu₂ and MgZn₂ structures are also common, with some compounds like NdRu₂ and SmRu₂ exhibiting both structure types. nasa.gov

For ternary cerium-ruthenium compounds, XRD analysis provides crucial information on phase purity and crystal structure. For example, the hexagonal Laves phase Ce₂RuAl₃ (equivalent to CeRu₀.₅Al₁.₅) was identified and its structure refined using powder XRD data. znaturforsch.com Similarly, the novel ternary intermetallic phase Ce₂RuGe was characterized by powder XRD, revealing an orthorhombic structure of a new type. researchgate.net In studies of catalysts, XRD is used to identify the crystalline forms of the active components and supports. For instance, in Ru/CeO₂ catalysts, XRD patterns show reflexes characteristic of CeO₂. mdpi.com The size of the crystals can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. mdpi.com For example, in a series of CeO₂ supported ruthenium catalysts, the CeO₂ crystal sizes were found to vary with the ceria loading. mdpi.com Furthermore, in situ XRD measurements can track structural changes during catalytic reactions. rsc.org

Interactive Data Table: Crystallographic Data of Cerium-Ruthenium Compounds Determined by XRD
Compound Crystal System Space Group Lattice Parameters (Å) Reference
Ce₂RuAl₃ Hexagonal P6₃/mmc a = 5.6538, c = 8.883 znaturforsch.com
Ce₂RuGe Orthorhombic Pmmn a = 4.38235, b = 4.31818, c = 9.91496 researchgate.net
Ce₄RuMg Cubic F43m a = 13.7709 researchgate.netresearchgate.net
Ce₂₃Ru₇₊ₓAl₄₋ₓ (x=0.4) Hexagonal P6₃mc a = 9.8137, c = 22.2010 researchgate.net
Ce(Co₁₋ₓRuₓ)In₅ Tetragonal - Varies with x researchgate.net
Ru/Ce₀.₇₅Zr₀.₂₅O₂ Cubic (Fluorite) - - mdpi.com
RuO₂ on CeO₂ Tetragonal - a = 0.44902 nm, c = 0.31059 nm aip.org

For a definitive determination of the atomic arrangement within a crystal, single-crystal X-ray diffraction (SC-XRD) is the gold standard. carleton.eduhzdr.dehzdr.de This technique provides precise coordinates of each atom in the unit cell, enabling the accurate calculation of bond lengths and angles.

Several cerium-ruthenium-containing intermetallic compounds have been characterized using SC-XRD. For the hexagonal Laves phase Ce₂RuAl₃, single-crystal data revealed mixed occupancies of Ru and Al atoms on certain Wyckoff positions, leading to the precise composition of CeRu₀.₄₈Al₁.₅₂. znaturforsch.com This level of detail is crucial for understanding the structure-property relationships. In another example, the crystal structure of CeRu₀.₈₈In₂ was determined to be of the MgCuAl₂ type, with a three-dimensional framework of [Ru₀.₈₈In₂] and Ce atoms located in pentagonal channels. ficp.ac.ru The refinement of the data indicated a partial occupancy of the ruthenium site. ficp.ac.ru

SC-XRD studies have also been critical in identifying new structure types. The compound Ce₂Ru₃Ga₅ was found to crystallize in the Sc₂Fe₃Si₅ structural type with a tetragonal space group P4/mnc. osti.gov The refinement of the structure of Ce₄RuAl showed it crystallizes with a cubic Gd₄RhIn-type structure. researchgate.net These precise structural determinations are essential for understanding the complex crystal chemistry of these multinary systems, including the observation of unusually short Ce-Ru distances in some compounds, which can be indicative of intermediate cerium valence. znaturforsch.comficp.ac.ru

Interactive Data Table: Single-Crystal X-ray Diffraction Data for Cerium-Ruthenium Compounds
Compound Structure Type Space Group Lattice Parameters Key Findings Reference
Ce₂RuAl₃ MgZn₂ P6₃/mmc a = 565.38(9) pm, c = 888.3(1) pm Mixed Ru/Al occupancy znaturforsch.com
CeRu₀.₈₈In₂ MgCuAl₂ Cmcm a = 4.5449(11) Å, b = 10.014(2) Å, c = 7.6854(10) Å Partial Ru occupancy, short Ce-Ru distance ficp.ac.ru
Ce₂Ru₃Ga₅ Sc₂Fe₃Si₅ P4/mnc a = 1.13708(4) nm, c = 0.57776(7) nm New ternary gallide osti.gov
Ce₄RuAl Gd₄RhIn F-43m a = 13.7709(8) Å Short Ce-Ru distances researchgate.net

Electron diffraction techniques, particularly Selected Area Electron Diffraction (SAED), are powerful for obtaining crystallographic information from nano-sized regions of a material. SAED patterns are analogous to XRD patterns but are generated from much smaller volumes, making them ideal for studying nanoparticles and thin films.

In the context of cerium-ruthenium materials, SAED is often used in conjunction with Transmission Electron Microscopy (TEM). For instance, in the study of CeF₃ nanoparticles synthesized from a cerium precursor, the SAED pattern confirmed their crystalline nature. acs.org For heteroepitaxially grown RuO₂ thin films on CeO₂ buffer layers, electron diffraction was crucial in determining the orientation relationships between the film and the substrate as (200)RuO₂ || (200)CeO₂. aip.org This demonstrates the utility of electron diffraction in analyzing the interfaces in layered materials.

Microscopic and Spectroscopic Imaging

Visualizing the morphology, composition, and nanoscale features of cerium-ruthenium materials is accomplished through various microscopy and spectroscopy techniques.

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography of materials at high magnifications. eag.comlpdlabservices.co.uk When coupled with Energy Dispersive X-ray Spectroscopy (EDXS or EDS), it also allows for the elemental analysis of the sample surface. ceriumlabs.comedax.com

In the study of cerium-ruthenium materials, SEM has been used to observe the morphology of catalysts and alloys. For example, in a Ru/CeO₂ catalyst used in biorefinery, SEM images showed a dramatic change in morphology after the catalytic reaction, with fresh nanoparticles transforming into an agglomeration of rod-like structures. spring8.or.jp For a bimetallic 1%Ru-20%Ni/5%CeO₂-95%Al₂O₃ catalyst, SEM-EDXS was used to characterize the surface morphology and confirm the presence and distribution of the constituent elements. mdpi.com EDXS elemental mapping can reveal the spatial distribution of cerium and ruthenium on a catalyst's surface, providing insights into the dispersion of the active components. mdpi.comosti.gov For instance, in Ru-doped CeO₂ nanoparticles, EDX spectra confirmed the presence of oxygen, cerium, and ruthenium, with atomic percentages corresponding to the intended stoichiometry. acs.org

Interactive Data Table: SEM and EDXS Findings for Cerium-Ruthenium Materials
Material SEM Observation EDXS Finding Reference
Used Ru/CeO₂ catalyst Agglomeration of rod-like structures - spring8.or.jp
1%Ru-20%Ni/5%CeO₂-95%Al₂O₃ General surface morphology Presence and distribution of Ni, Al, Ce, O mdpi.com
Ru-doped CeO₂ nanoparticles - Confirmed presence of O, Ce, Ru in stoichiometric amounts acs.org
Ru-CeO₂ nanocomposite Highly ordered lamellar structure Compositional mapping confirmed Ru and CeO₂ phases rsc.org

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) provide unparalleled insight into the nanoscale features of materials, including particle size, shape, and the direct visualization of crystal lattices.

For cerium-ruthenium catalysts, TEM is essential for determining the size and distribution of the active metal nanoparticles on the support. In Ru/CeZrOx catalysts, TEM analysis showed that the ruthenium particle size did not exceed 1.3 nm. mdpi.com Similarly, for Ru nanoparticles on CeO₂ nanorods, HRTEM images revealed Ru nanoparticles of approximately 3 nm in diameter. spring8.or.jp The high resolution of HRTEM can even visualize the lattice fringes of the nanoparticles and the support, confirming their crystalline nature and orientation. For example, the line spacing of 0.27 nm observed in CeO₂ nanorods corresponds to the {002} reflection plane of CeO₂. spring8.or.jp

In some cases, due to low contrast, ruthenium particles may not be directly visible in TEM images, especially if they are highly dispersed or in an oxidized state. mdpi.com However, HRTEM can still provide valuable information on the support structure, such as the particle size of the ceria support, which was found to be in the range of 6-11 nm for various Ru/CeZrOx catalysts. mdpi.com For Ru-doped CeO₂ nanoparticles, HRTEM showed that the dopant could reduce the particle size of the ceria. acs.org

Interactive Data Table: TEM/HRTEM Characterization of Cerium-Ruthenium Nanomaterials
Material Support Morphology Ru Particle Size (nm) Key HRTEM Findings Reference
Ru/Ce₀.₇₅Zr₀.₂₅O₂ 8.2 nm support particles Not visible (highly dispersed) - mdpi.com
Ru/Ce₀.₅Zr₀.₅O₂ 7.5 nm support particles 1.3 Uniform distribution mdpi.com
Ru/Ce₀.₄Zr₀.₅Y₀.₀₅La₀.₀₅O₂ 6.4 nm support particles 1.2 Uniform distribution mdpi.com
Used Ru/CeO₂ Crystalline nanowires ~3 CeO₂ lattice spacing of 0.27 nm ({002} plane) spring8.or.jp
Ru-doped CeO₂ Spherical particles (4-7 nm) - Ru dopant reduces CeO₂ particle size acs.org

Scanning Transmission Electron Microscopy (STEM-EDXS)

Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDXS) is a powerful technique for probing the morphology and elemental distribution of cerium-ruthenium materials at the nanoscale. ceriumlabs.comtescan-analytics.com This method utilizes a finely focused electron beam that is scanned across a thin specimen. tescan-analytics.com The resulting signals, including transmitted and scattered electrons, are collected to form high-resolution images, while the emitted X-rays are analyzed to determine the local elemental composition. ceriumlabs.com

In the context of Ce-Ru materials, STEM-EDXS is instrumental in visualizing the dispersion of ruthenium species on or within a ceria (CeO₂) matrix. rsc.orgosti.gov For instance, in catalyst development, achieving high dispersion of the active metal (Ru) on the support (CeO₂) is often crucial for maximizing catalytic activity. STEM-EDXS elemental mapping can confirm the uniform distribution of ruthenium nanoclusters and identify any potential segregation of larger particles. osti.gov Studies have shown that in Ru/CeO₂ catalysts, ruthenium can be well-dispersed over the ceria support, with nanoclusters predominantly below 1 nm. osti.gov This technique can also be used to examine the composition of noble metal particles (NMPs) containing ruthenium, which are found in spent nuclear fuel. pnnl.gov

Furthermore, STEM in high-angle annular dark-field (HAADF) mode, where the image contrast is sensitive to the atomic number (Z-contrast), can distinguish between the heavier ruthenium atoms and the lighter cerium and oxygen atoms, providing further insight into the material's structure. tescan-analytics.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a material's surface topography. anton-paar.comceriumlabs.com It operates by scanning a sharp tip, with a radius on the order of nanometers, across the sample surface. anton-paar.comcreative-biostructure.com The forces between the tip and the sample are measured to create a topographic map with exceptional vertical resolution. anton-paar.comnist.gov A key advantage of AFM is its ability to image both conducting and insulating materials in various environments, including air and liquids, often without extensive sample preparation. anton-paar.comcreative-biostructure.comnist.gov

In the study of cerium-ruthenium systems, AFM is employed to characterize the surface morphology, roughness, and the size and distribution of nanoparticles. ceriumlabs.comcreative-biostructure.comresearchgate.net For example, when ceria is grown on a ruthenium substrate, AFM can reveal the formation of three-dimensional triangular islands of ceria. acs.org The technique can provide detailed images of these islands, including their size and density. acs.orgresearchgate.net By analyzing the AFM data, researchers can gain insights into the growth mechanisms of thin films and the influence of preparation conditions on the surface structure. acs.org AFM can also be used to measure surface roughness, which is a critical parameter in many applications. researchgate.netsciopen.com

Electronic Structure and Chemical State Probes

The electronic properties and chemical states of the constituent elements in cerium-ruthenium materials are pivotal to their performance. A suite of X-ray based spectroscopic techniques provides detailed information on these aspects.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. bris.ac.ukceriumlabs.com The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material. ceriumlabs.com

In cerium-ruthenium compounds, XPS is extensively used to determine the oxidation states of both cerium and ruthenium. acs.orgmdpi.comresearchgate.net The Ce 3d spectrum is complex, with multiple peaks corresponding to Ce³⁺ and Ce⁴⁺ final states. acs.orgresearchgate.net The relative concentrations of these two oxidation states, which can be quantified from the XPS spectra, are crucial as the Ce³⁺ concentration is often linked to the presence of oxygen vacancies, a key factor in catalytic activity. acs.orgmdpi.com For instance, in Ru/CeO₂ catalysts, the ratio of Ce³⁺/(Ce³⁺ + Ce⁴⁺) can be determined, providing insight into the reducibility of the ceria support. mdpi.com

Similarly, the Ru 3d or Ru 3p core level spectra are analyzed to identify the oxidation state of ruthenium. acs.orgmdpi.com Ruthenium can exist in various oxidation states, including metallic Ru⁰ and oxidized species like Ru⁴⁺. researchgate.net The binding energies of the Ru peaks shift depending on its chemical environment and oxidation state. researchgate.net For example, an increase in the binding energy of Ru 3d₅/₂ can indicate a stronger interaction with the ceria support. researchgate.net

The following table summarizes representative XPS findings for cerium-ruthenium materials:

Table 1: XPS Data for Cerium-Ruthenium Materials

Material System Element Core Level Finding Reference
Ru/CeO₂ Ce 3d Presence of both Ce³⁺ and Ce⁴⁺ states, with the ratio dependent on preparation. mdpi.com
Ru/CeO₂ Ru 3d, 3p Can exist as metallic Ru⁰ and oxidized Ru⁴⁺ species. acs.orgresearchgate.net
Ru/CexAly Ru 3d₅/₂ Binding energy increases with Ce content, suggesting strong Ru-CeO₂ interaction. researchgate.net
Ru-Pd/CeO₂-MnOx Ru 3p Consistent with the presence of metallic ruthenium. mdpi.com

X-ray Absorption Near Edge Structure (XANES) for Oxidation States and Local Electronic Structure

X-ray Absorption Near Edge Structure (XANES), a part of X-ray Absorption Spectroscopy (XAS), provides information about the oxidation state and local electronic structure of a specific element within a material. arxiv.org The XANES region of an absorption spectrum is characterized by features near the absorption edge that are sensitive to the local geometry and electronic configuration of the absorbing atom. arxiv.org

For cerium-ruthenium materials, XANES is a powerful tool to probe the valence state of cerium (by analyzing the Ce L₃-edge) and the oxidation state of ruthenium (at the Ru K-edge). csic.esliverpool.ac.uk The position and shape of the absorption edge can be used to determine the average oxidation state of the element. kyoto-u.ac.jp For example, in Ni-Ru catalysts supported on CeO₂, XANES spectra at the Ru K-edge can reveal the presence of oxidized forms like RuO₂. csic.es Linear combination fitting of the XANES spectra can even quantify the percentage of different species present. csic.es

In some cases, a pre-edge peak in the Ru K-edge XANES spectra can be indicative of the local structure. For instance, a prominent pre-edge peak in a Ru/CeO₂ catalyst was observed and suggested to be related to its high catalytic activity. kyoto-u.ac.jp XANES studies have also been crucial in demonstrating that in certain catalyst systems, ruthenium species are anchored to the support through Ru-O-Ce bonds, rather than forming separate RuO₂ nanoclusters. csic.es

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environment

Extended X-ray Absorption Fine Structure (EXAFS) is another component of XAS that provides information about the local atomic environment around a specific element. arxiv.orgosti.gov The EXAFS region consists of oscillations in the X-ray absorption coefficient at energies above the absorption edge. uu.nl Analysis of these oscillations can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. uu.nl

In the context of cerium-ruthenium materials, EXAFS is used to elucidate the atomic-level structure. osti.gov For example, at the Ru K-edge, the absence of a Ru-Ru second shell in the EXAFS spectrum of a fresh Ru-CeO₂ catalyst confirms the presence of small RuO₂ clusters without long-range order. osti.gov This finding is consistent with TEM observations showing highly dispersed ruthenium on the ceria support. osti.gov The presence of Ru-O bonds can also be identified, which may be attributed to oxygen atoms at the Ru-Ce interface or oxygen from the ceria that has migrated to the ruthenium sites, indicating a strong interaction between the two components. osti.gov

The following table summarizes findings from EXAFS analysis of cerium-ruthenium materials:

Table 2: EXAFS Analysis of Cerium-Ruthenium Materials

Material System Edge Finding Implication Reference
0.5 wt% Ru-CeO₂ Ru K-edge Absence of Ru-Ru second shell. Ru exists as small clusters without long-range order. osti.gov
0.5 wt% Ru-CeO₂ Ru K-edge Presence of Ru-O bonds. Strong interaction between Ru and CeO₂. osti.gov

Photoemission Spectroscopy

Photoemission Spectroscopy (PES) is a fundamental technique for directly probing the electronic structure of materials. numberanalytics.com It is based on the photoelectric effect, where irradiating a sample with photons of sufficient energy causes the emission of electrons. numberanalytics.com By analyzing the kinetic energy of these photoelectrons, one can determine their binding energies, providing direct insight into the occupied electronic states. numberanalytics.com

PES studies on cerium-ruthenium compounds have been instrumental in understanding the hybridization between the cerium 4f electrons and the conduction electrons (c-f hybridization), a key phenomenon in strongly correlated electron systems. arxiv.org For example, in the CeM₂Al₁₀ (M = Fe, Ru, Os) family of compounds, soft X-ray resonant PES has provided direct spectroscopic evidence for c-f hybridization and has been used to determine the relative strength of this hybridization (Ru < Os < Fe). arxiv.orgjps.jp

High-resolution PES can reveal fine details in the electronic structure near the Fermi level (E_F). In CeRu₂Al₁₀, high-resolution PES has identified structures that are attributed to both the c-f hybridization-induced pseudogap and the antiferromagnetic ordering. arxiv.org Furthermore, by using different photon energies, PES can be made more or less surface-sensitive. For instance, comparing Ce 4d-4f PES (surface-sensitive) with Ce 3d-4f PES (more bulk-sensitive) on CeRu₂ has revealed significant differences between the surface and bulk electronic states. osaka-u.ac.jp This highlights the importance of using bulk-sensitive probes to understand the intrinsic properties of these materials. jaea.go.jp

Vibrational and Thermal Analysis

Vibrational and thermal analysis techniques are instrumental in elucidating the structural and stability aspects of cerium-ruthenium materials.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and the nature of chemical bonds within a material. In the context of cerium-ruthenium compounds, FTIR helps in understanding the interaction between the two metallic components and the support material.

The FTIR spectra of cerium-ruthenium materials often exhibit bands corresponding to the vibrations of metal-oxygen bonds. For instance, a characteristic vibrational stretching profile in the range of 400 to 700 cm⁻¹ can be attributed to Ce-O bonds, indicating the presence of cerium oxide. researchgate.net In some cases, a peak around 610 cm⁻¹ is associated with the presence of Ce-O groups. researchgate.net The formation of a Ru-O-Ce bond can also be identified, which points to a strong interaction between ruthenium and cerium species. csic.es

Studies on cerium oxide have shown that bands at 1585 and 1346 cm⁻¹ are due to O-C-O stretching vibrations, while features at 1057 and 852 cm⁻¹ can be assigned to C-O stretching, indicating the presence of carbonate species on the oxide surface. mdpi.com A band around 600 cm⁻¹ can be attributed to the O-Ce-O phononic vibration of the crystal lattice of cerium oxide. mdpi.com The presence of water can be identified by a signal at 3470 cm⁻¹, assigned to the O-H stretching of H-bonded water. mdpi.com

Raman spectroscopy provides complementary information to FTIR, particularly for oxide structures. For cerium-ruthenium materials, Raman is crucial for identifying the phases of cerium oxide and ruthenium oxide and detecting the interactions between them.

Pure cerium oxide (CeO₂) with a fluorite structure exhibits a strong, single allowed Raman mode (F₂g symmetry) around 460 cm⁻¹. researchgate.netacs.org However, in mixed cerium-ruthenium oxides, this band can shift and broaden. A shift to a lower frequency, for example to 451 cm⁻¹, can be the result of two opposing effects: the contraction of the unit cell due to the formation of a mixed oxide, which would shift the peak to a higher frequency, and a decrease in crystal particle size, which causes a downward shift and is often the predominant effect. acs.org

The presence of ruthenium can lead to the splitting of the F₂g band, for instance into peaks at 450 and 460 cm⁻¹, which is suggestive of the formation of Ru-O-Ce species. csic.esresearchgate.net Furthermore, the addition of cerium can cause a blue shift in the Raman bands of the support material, indicating that the chemical environment of the support is affected. mdpi.com Raman signals of ruthenium oxide (RuO₂) are typically observed around 515 cm⁻¹. mdpi.com With increasing Ru loading, this band may shift to lower wavenumbers (e.g., 507 cm⁻¹) due to interactions with the support. mdpi.com

Defects in the ceria lattice, such as oxygen vacancies, also give rise to distinct Raman features. A band around 597 cm⁻¹ is often ascribed to a defect-induced (D) mode, and its intensity can increase with cerium content, indicating a rise in oxygen vacancies. researchgate.net Another peak observed around 535 cm⁻¹ has been associated with the presence of oxygen vacancies resulting from the reduction of Ce⁴⁺ to Ce³⁺. csic.es

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of cerium-ruthenium materials and to quantify phenomena such as coke deposition after catalytic reactions.

For instance, TGA of a non-calcined Ru-Ce catalyst showed a weight loss of about 3.2% up to 550°C. researchgate.net At higher temperatures, the volatility of ruthenium oxides becomes a significant factor. Oxygen consumption, indicating the oxidation of RuO₂ to the highly volatile RuO₄, can begin at approximately 730°C. researchgate.net

TGA is also used to assess the amount of coke formed on catalysts during reactions like dry reforming of methane (B114726). The analysis of spent catalysts can reveal the extent of deactivation due to carbon deposition. academie-sciences.fr For example, TGA performed in an air atmosphere on a spent catalyst can show a gain of mass from 250°C up to 700°C, which indicates an oxidation step of metallic particles. scirp.org

Surface and Adsorption Characterization

The surface properties and the nature of active sites in cerium-ruthenium materials are critical for their catalytic performance. These are investigated using gas adsorption techniques.

Nitrogen adsorption/desorption isotherms at low temperatures are used to determine key textural properties such as the specific surface area (SBET), pore volume (VP), and average pore diameter (DP). These parameters are crucial as they influence the accessibility of reactant molecules to the active sites.

The addition of ceria to a support material can lead to changes in its textural properties. For example, the modification of a mesoporous silica (B1680970) support with ceria resulted in a systematic decrease in the specific surface area from 726 m²/g to between 647 and 523 m²/g as the ceria loading increased. semanticscholar.orgmdpi.com Similarly, the introduction of cerium into a mullite (B73837) catalyst increased the specific surface area from 29.40 m²/g to 34.2 m²/g and the pore volume from 0.21 cm³/g to 0.274 cm³/g. aaqr.org

The shape of the N₂ adsorption-desorption isotherm provides information about the pore structure. Type IV isotherms with H3-type hysteresis loops are characteristic of mesoporous materials with non-uniform pore sizes or shapes. aaqr.org

Table 1: Textural Properties of Cerium-Ruthenium Materials

MaterialSpecific Surface Area (SBET) (m²/g)Pore Volume (VP) (cm³/g)Average Pore Diameter (DP) (nm)Reference
Mesocellular Foam (MCF) Support7262.2223.9 (cell size) semanticscholar.org
MCF with Ceria (varying loads)523 - 647-- semanticscholar.org
Mullite Catalyst (YC0.1MO)34.20.27429.04 aaqr.org
CeO₂ (from cerium oxalate)101.91-- acs.org
CeO₂ (from cerium nitrate)-0.208- acs.org

Chemisorption techniques, using probe molecules like hydrogen (H₂) or carbon monoxide (CO), are essential for quantifying the number of active metal sites, which allows for the determination of metal dispersion and average particle size.

H₂ chemisorption is commonly used to characterize ruthenium species. The presence of ceria has been shown to influence the dispersion of ruthenium. For a Ru/MCF catalyst, the Ru dispersion was found to be low, at about 2%, with large metal particle sizes around 70 nm. mdpi.com However, with increasing ceria loading on the support, the dispersion of ruthenium species increases, leading to smaller particle sizes. mdpi.com

CO pulse chemisorption is another method used to determine ruthenium particle size and dispersion. mdpi.comosti.gov The dispersion is defined as the percentage of surface metal atoms relative to the total number of metal atoms in the catalyst. osti.gov For instance, on a CeO₂ support, a Ru particle size of around 7.2 nm with a 15.2% dispersion was measured. osti.gov In contrast, on an MgO support, the Ru particles were much larger (16.8 nm) with a lower dispersion (6.6%). osti.gov The addition of promoters like Cs and K can reduce the Ru particle size and increase dispersion on both CeO₂ and MgO supports. osti.gov

Table 2: Ruthenium Particle Size and Dispersion from Chemisorption

CatalystRu Particle Size (nm)Ru Dispersion (%)Chemisorption MethodReference
Ru/MCF~70~2H₂ Chemisorption mdpi.com
Ru/CeO₂ (4%)7.215.2CO Chemisorption osti.gov
Ru/MgO (4%)16.86.6CO Chemisorption osti.gov
CsRu/CeO₂ (2-4%)6.118.0CO Chemisorption osti.gov
KRu/CeO₂ (2-4%)6.417.4CO Chemisorption osti.gov
Ru/Ce₀.₇₅Zr₀.₂₅O₂2.6-CO Chemisorption mdpi.com

Temperature-Programmed Reduction (TPR) and Desorption (TPD)

Temperature-Programmed Reduction (TPR) and Temperature-Programmed Desorption (TPD) are crucial techniques for characterizing the redox properties and surface chemistry of cerium-ruthenium materials. dti.dkhidenanalytical.com TPR provides insights into the reducibility of the catalyst, identifying the temperatures at which metal oxides and the support are reduced by a reducing agent, typically hydrogen (H₂). dti.dk TPD, conversely, is used to determine the number, type, and strength of active sites on the catalyst's surface by monitoring the desorption of a pre-adsorbed probe molecule (such as CO₂, NH₃, or H₂) as the temperature is increased. hidenanalytical.com

Detailed Research Findings from Temperature-Programmed Reduction (H₂-TPR)

H₂-TPR studies consistently reveal a strong interaction between ruthenium and the ceria support, which significantly enhances the reducibility of the material compared to the individual components. The addition of ruthenium to ceria promotes the reduction of the support at considerably lower temperatures. sciopen.commdpi.comajol.info This phenomenon is attributed to the ability of ruthenium to facilitate the removal of surface oxygen from the ceria lattice, thereby creating catalytically important oxygen vacancies. sciopen.com

The H₂-TPR profiles of Ru/CeO₂ catalysts typically exhibit multiple reduction peaks:

Low-Temperature Peaks (approx. 75°C - 200°C): These peaks are consistently assigned to the reduction of various ruthenium oxide (RuOₓ) species. sciopen.commdpi.com The exact temperature and number of peaks in this region can indicate the presence of different Ru species and their level of dispersion. For instance, highly active catalysts often show a sharp peak around 75°C, which is attributed to highly dispersed ruthenium(IV) oxo species. kyoto-u.ac.jp Other studies report two distinct peaks, such as at 101–119 °C and 141–163 °C, suggesting the reduction of at least two different forms of ruthenium oxide. rsc.org Some researchers have identified peaks at 165°C and 190°C, corresponding to the reduction of a ruthenium precursor and well-dispersed ruthenium oxide particles, respectively. mdpi.com

Mid- to High-Temperature Peaks (approx. 300°C - 500°C): Peaks in this range are associated with the reduction of the ceria support. In Ru/CeO₂ systems, the peak for the surface reduction of Ce⁴⁺ to Ce³⁺ is shifted to a much lower temperature (e.g., a shoulder at ~325°C) compared to pure CeO₂, which typically shows surface reduction above 450°C. sciopen.commdpi.com This shift is a clear indicator of the promotional effect of ruthenium on the reducibility of ceria.

Quantitative analysis of H₂ consumption during TPR often shows that the amount of hydrogen consumed is significantly higher than the stoichiometric amount required to fully reduce the RuO₂ species. sciopen.com This excess hydrogen consumption confirms that it is also utilized in the reduction of the ceria support surface, leading to the formation of oxygen vacancies. sciopen.com

Table 1: H₂-TPR Peak Analysis for Cerium-Ruthenium Catalysts

Catalyst SystemReduction Peak Temperature (°C)AssignmentReference
Ru/CeO₂84Adsorbed oxygen species sciopen.com
Ru/CeO₂110Reduction of RuOₓ species sciopen.com
Ru/CeO₂101-119 and 141-163Reduction of two different Ru species rsc.org
Ru/CeO₂165Reduction of ruthenium precursor mdpi.com
Ru/CeO₂190Reduction of well-dispersed RuO₂ particles mdpi.com
Ru/CeO₂~325 (shoulder)Reduction of ceria surface oxygen promoted by Ru mdpi.com
Pristine CeO₂478Surface reduction of CeO₂ sciopen.com

Detailed Research Findings from Temperature-Programmed Desorption (TPD)

TPD studies using various probe molecules provide further details about the surface characteristics of cerium-ruthenium materials.

CO₂-TPD: This technique is employed to investigate the basicity of the catalyst surface. For Ru/CeO₂ systems, the addition of ruthenium has been shown to enhance the number of CO₂ adsorption sites. rsc.org This is directly linked to the increased concentration of oxygen vacancies on the ceria surface, which act as basic sites. CO₂-TPD profiles for Ru/CeO₂ often show multiple desorption features, such as a peak between 80-170°C and another at higher temperatures (starting from 260°C), indicating the presence of basic sites with varying strengths. rsc.org

H₂-TPD: This analysis yields information about the interaction between hydrogen and the catalyst surface, which is critical for hydrogenation reactions. researchgate.net Research has indicated that the nature of the ceria support, such as its crystallinity, influences the strength of hydrogen adsorption. researchgate.net A balance between the catalyst's reducibility (measured by TPR) and the hydrogen adsorption strength (measured by H₂-TPD) is often essential for achieving optimal catalytic activity. researchgate.net

NH₃-TPD: Used to probe the acidic properties of the catalyst surface, NH₃-TPD helps in characterizing Lewis and Brønsted acid sites. acs.orgresearchgate.net

Together, TPR and TPD provide a detailed picture of the surface and bulk redox properties, as well as the nature of active sites, which are fundamental to understanding the catalytic behavior of cerium-ruthenium materials.

Table 2: TPD Analysis of Cerium-Ruthenium Catalysts

Catalyst SystemProbe MoleculeDesorption Temperature (°C)InterpretationReference
Ru/CeO₂CO₂80-170Desorption from weak basic sites rsc.org
Ru/CeO₂CO₂>260Desorption from stronger basic sites associated with Ru-promoted oxygen vacancies rsc.org
Ru/CeO₂(LC)/CeO₂(HC)H₂Not specifiedHigher amount of low crystallinity (LC) CeO₂ leads to stronger H₂-catalyst interaction researchgate.net

Electronic Structure and Strongly Correlated Electron Physics in Cerium Ruthenium Systems

Valence Instability and Mixed Valence Behavior

A defining characteristic of many cerium-ruthenium intermetallic compounds is the instability of the cerium 4f electron shell. This leads to a state where the cerium ion does not possess an integer valence (typically 3+ or 4+), but rather fluctuates between these configurations. This phenomenon, known as intermediate or mixed valence, is highly dependent on the local chemical environment, including pressure, temperature, and the specific crystal structure of the compound.

Experimental Observation of Intermediate Cerium Valence

Experimental evidence for non-integral cerium valence in Ce-Ru systems is abundant and has been documented using a variety of spectroscopic and bulk property measurements. A key indicator of intermediate valence is often an anomalously short distance between cerium and ruthenium atoms in the crystal lattice, which suggests strong covalent bonding and delocalization of the 4f electron. znaturforsch.comresearchgate.netnih.govznaturforsch.com

Compounds with a single crystallographic site for cerium tend to exhibit a uniform intermediate valence. znaturforsch.com For instance, in CeRu2Mg5 and Ce2Ru4Mg17, magnetic susceptibility measurements indicate that the cerium atoms are in an almost tetravalent state, showing no magnetic ordering down to low temperatures. znaturforsch.comznaturforsch.com The binary Laves phase compound CeRu2, a superconductor, is a classic example where the cerium valence is found to be approximately +3.3, as determined by Ce L3-edge X-ray absorption spectroscopy (XAS). iaea.org

In more complex structures with multiple, crystallographically distinct cerium sites, a mixed-valence state can emerge, where different cerium atoms simultaneously possess different valence states. znaturforsch.comarxiv.org In Ce2RuZn4, magnetic data combined with electronic structure calculations reveal that one cerium site is magnetic (trivalent, Ce3+), while the other is non-magnetic and intermediate-valent. arxiv.org Similarly, CeRuSn exhibits an extraordinary room-temperature structure with an ordered arrangement of both trivalent Ce3+ and intermediate-valent cerium ions. researchgate.netarxiv.orgarxiv.org X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) are powerful tools that have been used to directly probe the cerium valence state in these materials, such as in Ce9Ru4Ga5, where an average valence of about +3.1 was found at room temperature. nih.gov

Table 1: Experimental Observations of Intermediate/Mixed Valence in Cerium-Ruthenium Compounds
CompoundObserved PhenomenonExperimental Technique(s)Key Finding(s)Reference(s)
CeRu2Intermediate ValenceX-ray Absorption Spectroscopy (XAS)Cerium valence of ~+3.3. iaea.org
CeRu2Mg5Intermediate ValenceMagnetic SusceptibilityAlmost tetravalent cerium, no magnetic ordering. znaturforsch.com
Ce2Ru4Mg17Intermediate ValenceMagnetic SusceptibilityIntermediate-valent behavior, no magnetic ordering. znaturforsch.com
Ce2RuZn4Mixed ValenceMagnetic Susceptibility, Electronic Structure CalculationsCoexistence of one magnetic (Ce3+) and one non-magnetic (intermediate-valent) Ce site. arxiv.org
CeRuSnMixed ValenceX-ray Diffraction, SpectroscopyCoexistence of trivalent Ce3+ and intermediate-valent Ce ions. researchgate.netarxiv.orgarxiv.org
Ce9Ru4Ga5Mixed ValenceX-ray Photoelectron Spectroscopy (XPS), XANESAverage cerium valence of ~+3.1 at room temperature. nih.gov
Ce3Ru4Sn13Intermediate ValenceMagnetic SusceptibilityReduced magnetic moment indicating intermediate valence. researchgate.net

Theoretical Models of Valence Fluctuation

The theoretical understanding of valence fluctuations is rooted in models that describe the hybridization between the localized 4f electronic states of cerium and the delocalized conduction band electrons of the metal. The Anderson Impurity Model and its extensions to a periodic lattice are foundational in this context.

One key concept is the virtual fluctuation of an electron between the 4f shell and the conduction band. uci.edu This rapid fluctuation, occurring on a timescale faster than can be resolved by many experimental probes, results in an average, non-integer occupation of the 4f level. The energy scale of these fluctuations, often referred to as the spin-fluctuation energy, is a critical parameter.

The Interconfiguration Fluctuation (ICF) model has been successfully applied to describe the temperature dependence of properties like thermoelectric power in fluctuating valence systems. mdpi.com This model considers the thermal population of two distinct valence states (e.g., 4f¹ and 4f⁰) separated by an excitation energy.

From a quantum mechanical perspective, the Schrieffer-Wolff transformation can be used to derive an effective exchange interaction (the Kondo interaction) from the more fundamental Anderson Hamiltonian. nih.gov The strength of this interaction, which depends on the hybridization energy (Vfc) and the energy of the 4f level relative to the Fermi level, governs the filling of the 4f shell and thus the valence state. nih.gov In some theoretical frameworks, the Coulomb repulsion between f-electrons and conduction electrons (U_fc) is considered a driving force for valence instability. arxiv.org For the elemental γ ↔ α transition in cerium, which is a paradigm for valence transitions, the "Kondo collapse" scenario is a prevailing model, suggesting that in the collapsed α-phase, the 4f moments are still localized but are screened by the conduction electrons via the Kondo effect. arxiv.org

Kondo Physics and Heavy Fermion Phenomena

In many cerium-ruthenium compounds, particularly those where the cerium ion is close to trivalent (Ce3+), the interaction between the localized 4f magnetic moment and the sea of conduction electrons gives rise to the Kondo effect. At high temperatures, this leads to a characteristic increase in electrical resistivity with decreasing temperature. Below a characteristic "Kondo temperature" (TK), the conduction electrons begin to screen the local moments, forming a many-body singlet ground state. In a dense, periodic array of cerium ions (a "Kondo lattice"), this process can lead to the formation of quasiparticles with extremely large effective masses, often hundreds of times the mass of a free electron. This is the hallmark of a "heavy fermion" system. nii.ac.jp

Experimental Evidence for Kondo Lattice Character

The emergence of a Kondo lattice and heavy fermion behavior in Ce-Ru systems is supported by a wealth of low-temperature experimental data. The most direct evidence comes from specific heat measurements, where the electronic specific heat coefficient (γ), also known as the Sommerfeld coefficient, is exceptionally large.

For example, amorphous Ce-Ru alloys exhibit a rapid increase in their electronic specific heat coefficient at temperatures below 5 K, a clear sign of heavy fermion behavior. nii.ac.jpjps.jp Their electrical resistivity displays a -logT dependence at higher temperatures, characteristic of the incoherent Kondo effect, while at lower temperatures, a decrease in resistivity signals the onset of a coherent Kondo state. nii.ac.jpjps.jp Crystalline compounds also show these features. Ce4RuMg is considered to have heavy fermion-like behavior due to its large γ value of 137 mJ/Ce-mol K². researchgate.net The Kondo semimetal CeRu4Sn6 is a particularly fascinating case, identified as a strongly correlated material that exhibits quantum criticality without any external tuning. researchgate.nettuwien.at

Table 2: Experimental Evidence for Kondo Lattice and Heavy Fermion Behavior in Cerium-Ruthenium Compounds
CompoundBehaviorExperimental Signature(s)Value(s)Reference(s)
Amorphous Ce-Ru alloysHeavy Fermion, Coherent/Incoherent Kondo EffectElectronic Specific Heat, Electrical ResistivityRapid increase in γ below 5 K; -logT resistivity. nii.ac.jpjps.jp
Ce5Ru3Ga2Kondo LatticeElectrical ConductivityMetallic-like conductivity with Kondo lattice character. researchgate.net
Ce4RuMgHeavy Fermion-likeElectronic Specific Heat Coefficient (γ)137 mJ/Ce-mol K² researchgate.net
CeRu2As2Dense Kondo LatticeKondo Temperature (TK), Sommerfeld Coefficient (γ0)TK = 6 K, γ0 = 35 mJ/mol K² researchgate.net
CeRu4Sn6Kondo Insulator, Kondo SemimetalSpecific Heat, Magnetic SusceptibilityQuantum critical without tuning. researchgate.nettuwien.at
U2Ru3Ga9Strong Electron CorrelationsResistivity, Magnetic EntropyReduced effective moment, resistivity peak ~60-80 K. researchgate.net

Theoretical Frameworks for Kondo Systems

The Kondo lattice model is the standard theoretical starting point for describing these systems. aps.orgnii.ac.jp This model treats the material as a periodic array of localized magnetic moments (the Ce 4f electrons) that are coupled to a band of conduction electrons through an exchange interaction. A central theme in the physics of Kondo lattices is the competition between two opposing tendencies: the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. nii.ac.jp While the Kondo effect strives to screen each local moment individually, leading to a non-magnetic ground state, the RKKY interaction is an indirect exchange between local moments mediated by the conduction electrons, which typically favors long-range magnetic order. aps.org

The Doniach diagram provides a conceptual illustration of this competition, plotting the characteristic temperatures for magnetic ordering (TN) and the Kondo effect (TK) as a function of the exchange coupling strength. aps.org For weak coupling, the RKKY interaction dominates and the system orders magnetically. For strong coupling, the Kondo effect prevails, resulting in a heavy fermion paramagnetic ground state.

To obtain quantitative solutions for the Kondo lattice model, sophisticated theoretical techniques are required. Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative method that becomes exact in the limit of infinite dimensions and is well-suited for studying these strongly correlated systems. nii.ac.jp Other approaches include "slave boson" techniques, which reformulate the problem in terms of an effective band Hamiltonian with renormalized parameters, and the Numerical Renormalization Group (NRG), which can provide numerically exact solutions for impurity models and has been generalized to analyze multi-orbital Kondo systems. uci.eduarxiv.orgcsic.es

Electronic Band Structure Investigations

Understanding the electronic band structure—the relationship between electron energy and momentum—is crucial for a complete picture of the physical properties of cerium-ruthenium compounds. First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for interpreting experimental results and predicting new phenomena.

Methods like the Local Spin-Density Approximation (LSDA) and its extension to include on-site Coulomb repulsion (LSDA+U) are commonly employed to model the electronic structure of these materials. researchgate.netnih.gov These calculations have successfully explained the mixed-valence states observed in compounds like CeRuSn and Ce2RuZn4. arxiv.orgresearchgate.net For Ce2RuZn4, calculations confirmed the presence of two distinct cerium sites: one with strongly localized magnetic moments and another characterized by strong Ce-Ru bonding, consistent with an intermediate-valent state. arxiv.org In the case of CeRu2Al10, LSDA+U calculations demonstrated that the inclusion of electron-electron correlations via the Hubbard U term is necessary to stabilize the experimentally observed antiferromagnetic ground state. nih.gov

Beyond theoretical calculations, experimental techniques that directly probe the electronic bands are vital. Angle-Resolved Photoemission Spectroscopy (ARPES) has been used to map the three-dimensional electronic structure and Fermi surface of the Kondo insulator CeRu4Sn6. researchgate.net These studies revealed the transition of the Ce 4f electrons from localized to itinerant character as a function of temperature. researchgate.net The combination of advanced computational methods, such as LDA+Gutzwiller, with experimental data has led to the identification of CeRu4Sn6 as a heavy Weyl fermion material, a new topological state in a strongly correlated system where the quasiparticle bands host Weyl points near the Fermi level. aps.org

Quantum Criticality and Topological States

The competition between interactions in Ce-Ru systems can be finely tuned, for example by chemical doping or applied pressure, to suppress a magnetic ordering temperature to absolute zero. nih.gov In the vicinity of this zero-temperature phase transition, known as a quantum critical point (QCP), unusual non-Fermi liquid behaviors emerge, driven by strong quantum fluctuations. aps.orgaps.org More recently, the interplay of strong correlations and spin-orbit coupling in these materials has led to the prediction and discovery of non-trivial topological phases of matter.

Quantum criticality in cerium-ruthenium compounds is identified through several key experimental signatures in their thermodynamic and transport properties at low temperatures. A prominent example is Ce(Ru₁₋ₓFeₓ)PO, where substituting Ru with Fe suppresses the ferromagnetic (FM) order of CeRuPO, driving the system towards a QCP at a critical concentration of x ≈ 0.86. nih.govaps.org Experimental evidence includes the continuous suppression of the Curie temperature and the ordered magnetic moment as x approaches the critical value. nih.gov Near this concentration, ³¹P-NMR measurements reveal critical magnetic fluctuations down to very low temperatures (~0.3 K), a hallmark of an impending quantum phase transition. nih.govaps.org

Similarly, in single-crystalline Ce₂Ru₃Ge₅, measurements of magnetic susceptibility, heat capacity, and electrical resistivity show non-Fermi liquid behavior, suggesting the system is intrinsically located near a ferromagnetic QCP without the need for external tuning like chemical doping or pressure. figshare.com In the heavily-doped system Ce(Fe₀.₇₆Ru₀.₂₄)₂Ge₂, neutron scattering experiments have identified short-range magnetic correlations that emerge upon cooling, which are attributed to the formation of magnetic clusters. aps.org This cluster formation is considered a key aspect of the quantum critical behavior in some disordered systems. aps.orgarxiv.org The material CeRu₄Sn₆ has also been identified as a system that appears to be naturally quantum critical without any external tuning. jhu.eduscitechdaily.com

The combination of strong spin-orbit coupling (inherent to heavy elements like Ce and Ru) and electron correlations can give rise to topologically non-trivial electronic states. researchgate.net Theoretical predictions, based on DFT and more advanced methods, are crucial for identifying candidate materials. nih.gov These topological materials are characterized by an insulating bulk but possess metallic surface or edge states that are protected by fundamental symmetries. numberanalytics.com

In the context of Ce-Ru systems, theoretical studies have suggested that CeRu₄Sn₆ is a strongly correlated material with non-trivial topology. researchgate.net Band structure calculations indicate the presence of features like kagome flat bands, Dirac points, and van Hove singularities near the Fermi level, which are formed by Ru-d_z² orbitals. rsc.org The inclusion of spin-orbit coupling can open a topological band gap, leading to the emergence of massive Dirac or Weyl fermions and unique surface phenomena. nih.govrsc.org The search for such correlated topological materials is an active area of research, with the goal of discovering new quantum phenomena that are not possible in weakly correlated topological insulators. researchgate.netdefense.gov

The interplay between non-trivial band topology and strong electron correlations is a central theme in modern condensed matter physics. mit.edu In cerium-based compounds, the Kondo effect, a quintessential strong correlation phenomenon, can intricately couple with the topological nature of the electronic bands. rice.edu This can lead to the emergence of novel correlated topological phases, such as a Weyl-Kondo semimetal. rice.edutechexplorist.com

In such a system, the Kondo effect, which involves the screening of local magnetic moments by conduction electrons, becomes unstable when the number of free electrons is low, as in a semimetal. scitechdaily.comtechexplorist.com This instability can drive the system towards a quantum critical point where it fluctuates between a state with and without the Kondo effect. techexplorist.com It is theorized that these quantum critical fluctuations can, in turn, stabilize the topological Weyl fermion states. scitechdaily.com

Materials like CeRu₄Sn₆ are considered prime candidates for studying this interplay. researchgate.net Advanced spectroscopic techniques combined with band structure calculations that incorporate correlation effects (like LDA+DMFT) are used to investigate whether the c-f hybridization is strong enough to support such exotic states. researchgate.net The ability to control the topological state using external fields in a strongly correlated material opens up possibilities for developing new quantum technologies, as the strong interactions can make the topological properties tunable. rice.edu The presence of strong correlations is also expected to make the topological surface states more robust against the effects of defects and impurities. researchgate.net Therefore, Kagome materials like some Ce-Ru compounds are uniquely suited to study the interaction between topology, magnetism, and electron correlation. rsc.org

Magnetic Properties of Cerium Ruthenium Intermetallics

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a important tool for probing the electronic and magnetic states of cerium-ruthenium intermetallics. These measurements reveal details about the valence state of cerium ions and the nature of magnetic interactions.

In many cerium-ruthenium compounds, the cerium ions exhibit intermediate valence, a state where the 4f electron count fluctuates between Ce³⁺ (magnetic) and Ce⁴⁺ (non-magnetic). This behavior is often inferred from magnetic susceptibility data that deviates from the simple Curie-Weiss law expected for localized magnetic moments. For instance, in CeRu₂Mg₅, temperature-dependent magnetic susceptibility data show intermediate-valent behavior of the cerium atoms. znaturforsch.com A modified Curie-Weiss law fit to the susceptibility data of CeRu₂Mg₅ yields an effective magnetic moment lower than the theoretical value for a free Ce³⁺ ion, a hallmark of intermediate valence. researchgate.net Similarly, Ce₃Ru₄Sn₁₃ displays a reduced magnetic moment of 2.32 μB per Ce atom, also indicative of an intermediate cerium valence. researchgate.net

The presence of multiple crystallographically independent cerium sites within a compound can lead to static intermediate valence, where different sites have distinct, non-fluctuating valences. In Ce₂RuZn₄, magnetic susceptibility measurements indicate that only one of the two cerium sites is magnetic (Ce³⁺), while the other is non-magnetic. arxiv.org This is consistent with the observation of an effective magnetic moment close to the theoretical value for a single Ce³⁺ ion per formula unit. arxiv.org

Furthermore, magnetic susceptibility can reveal the onset of magnetic ordering. In Ce₂₃Ru₇Mg₄, a distinct anomaly in the magnetic susceptibility at approximately 2 K suggests a transition from a paramagnetic to an antiferromagnetic phase. saip.org.za In some cases, such as CeRuPO, susceptibility measurements reveal strong magnetic anisotropy, with different magnetic responses observed when the magnetic field is applied along different crystallographic directions. arxiv.org

Table 1: Magnetic Susceptibility Data for Selected Cerium-Ruthenium Intermetallics
CompoundEffective Magnetic Moment (μB/Ce atom)Paramagnetic Curie Temperature (θP) (K)Key Findings from SusceptibilityReference
CeRu₂Mg₅0.9(1)-16.1(5)Intermediate valence of cerium atoms. znaturforsch.com znaturforsch.comresearchgate.net
Ce₃Ru₄Sn₁₃2.32Not ReportedIntermediate cerium valence. researchgate.net researchgate.net
Ce₂RuZn₄2.57 (per formula unit)-2.6Static intermediate valence with one magnetic Ce³⁺ site. arxiv.org arxiv.org
Ce₂₃Ru₇Mg₄2.24Not ReportedSuggests antiferromagnetic phase transition at ~2 K. saip.org.za saip.org.za
Ce(Rh₀.₈Ru₀.₂)SnNot ReportedNot ReportedValence fluctuation as a function of temperature. znaturforsch.com znaturforsch.com

Magnetization Studies and Magnetic Ordering Phenomena

Magnetization studies provide crucial insights into the nature of magnetic ordering and the behavior of magnetic moments in cerium-ruthenium intermetallics under an applied magnetic field. These studies often reveal complex magnetic phase diagrams and transitions.

For instance, CeRu₂Al₂B exhibits a rich temperature-magnetic field (T-H) phase diagram with multiple magnetically ordered phases. aps.org At zero field, it undergoes an antiferromagnetic transition followed by a first-order ferromagnetic transition at slightly lower temperatures. aps.org The application of a magnetic field induces a canted antiferromagnetic phase, highlighting the presence of finely tuned exchange interactions. aps.org

In CeRu₂Ge₂, a compound that orders ferromagnetically, magnetization measurements on single crystals show a spontaneous magnetization of 1.96 ±0.02μB along the tetragonal c-axis at 7.9 K. researchgate.net This compound is particularly interesting as it exhibits a double transition in single crystals, from a paramagnetic to an antiferromagnetic state and then to a ferromagnetic state upon cooling. researchgate.net

The phenomenon of metamagnetism, a sharp increase in magnetization at a critical magnetic field, is observed in some cerium-ruthenium compounds. CeRu₂Si₂, a heavy-fermion compound with a non-magnetic ground state, displays a pseudo-metamagnetic transition at a field of about 7.8 T. nycu.edu.twdoi.org This transition is not a true long-range magnetic ordering but is associated with a strong enhancement of spin fluctuations. nycu.edu.tw Magnetization curves for CeRu₂Si₂ at low temperatures show this characteristic sharp increase in moment at the metamagnetic field. researchgate.netaip.org

The saturation magnetization values obtained from these studies are often lower than the theoretical values for free Ce³⁺ ions. This reduction is typically attributed to the effects of the crystal electric field, which splits the energy levels of the 4f electrons, and in some cases, to the domain structure of the material. znaturforsch.com For example, in Ce₂RuAl₃, the saturation magnetization at 3 K is 0.61(1) μB per Ce atom, significantly lower than the theoretical 2.14 μB per Ce atom. znaturforsch.com

Antiferromagnetic and Ferromagnetic Transitions

Cerium-ruthenium intermetallics display a variety of magnetic ordering phenomena, including both antiferromagnetic (AFM) and ferromagnetic (FM) transitions. The nature of the magnetic ground state is highly sensitive to the specific composition and crystal structure of the compound.

For example, CeRu₂Ge₂ is a well-studied ferromagnet with a Curie temperature (T_C) of about 7.5 K. iaea.org However, single crystal studies have revealed a more complex behavior, with a transition from a paramagnetic to an antiferromagnetic state at a Néel temperature (T_N) of 8.3 K, followed by a ferromagnetic transition at T_C = 7.5 K. researchgate.net The antiferromagnetic structure is characterized by a sine-wave modulated magnetic moment. researchgate.net

In contrast, CeRu₂Si₂ is a heavy-fermion compound that does not exhibit long-range magnetic order down to very low temperatures. researchgate.net However, it is considered to be on the verge of magnetic order, as the substitution of Si with a small amount of Ge induces antiferromagnetism. researchgate.net The CeRu₂(Si₁₋ₓGeₓ)₂ alloy system provides a fascinating case study of the transition from a non-magnetic to a magnetically ordered state. As the Ge concentration (x) increases, the system first develops antiferromagnetic order, and then for x > 0.8, a ferromagnetic ground state emerges. doi.org

Some compounds exhibit a direct transition from a paramagnetic to an antiferromagnetic state. For instance, Ce₂RuZn₄ undergoes an antiferromagnetic transition at a Néel temperature of 2 K. arxiv.org Similarly, Ce₂₃Ru₇Mg₄ shows an anomaly in its magnetic susceptibility and specific heat at around 2 K, which is suggestive of a paramagnetic to antiferromagnetic phase transition. saip.org.za

The compound CeRu₂Al₂B showcases both types of ordering, with an antiferromagnetic transition at T_N = 14.2 K and a first-order ferromagnetic transition at T_C = 12.8 K. aps.org This proximity of different magnetic ground states highlights the delicate balance of competing interactions in these materials.

Crystal Electric Field (CEF) Effects on Magnetic Moments

The crystal electric field (CEF) plays a pivotal role in determining the magnetic properties of cerium-ruthenium intermetallics. The CEF arises from the electrostatic field created by the neighboring ions in the crystal lattice, which lifts the degeneracy of the 4f electron energy levels of the cerium ion. sfu.ca This splitting of the J=5/2 multiplet for Ce³⁺ into a set of Kramers doublets has profound consequences for the magnetic anisotropy and the size of the ordered magnetic moments.

In many cerium-based compounds, the CEF interaction is stronger than the exchange interactions between the magnetic moments. sfu.ca This leads to a strong single-ion anisotropy, where the magnetic moments have a preferred orientation within the crystal lattice. sfu.ca For example, in CeRu₂Si₂₋ₓGeₓ alloys, the large magnetic anisotropy is attributed to the CEF, which results in an isolated |±5/2⟩ doublet as the ground state. researchgate.net

The CEF scheme can be determined experimentally through techniques like inelastic neutron scattering and by analyzing macroscopic properties such as magnetic susceptibility and specific heat. In Ce₃Ru₄Sn₁₃, the sixfold degenerate multiplet of the Ce³⁺ ions is split into three doublets due to the tetragonal local symmetry of the cerium sites. ifmpan.poznan.pl

The magnitude of the saturation magnetic moment is also significantly influenced by the CEF. The observed moments are often much smaller than the theoretical value for a free Ce³⁺ ion (g_J * J = 2.14 μB) because only the ground state doublet is populated at low temperatures. For instance, the reduced saturation magnetization in Ce₂RuAl₃ is partly attributed to crystal field splitting. znaturforsch.com Similarly, in Ce₂₃Ru₇Mg₄, the measured magnetic moment at low temperature and high field is significantly reduced, which is ascribed to the crystal field splitting of the J=5/2 ground state. saip.org.za

Investigations into Ruderman-Kittel-Kasuya-Yosida (RKKY) Interactions

The Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction is a key mechanism governing the magnetic ordering in many cerium-ruthenium intermetallics. This indirect exchange interaction describes how the localized magnetic moments of the cerium 4f electrons couple with each other through the mediation of the itinerant conduction electrons. arxiv.org The strength and nature (ferromagnetic or antiferromagnetic) of the RKKY interaction depend on the distance between the magnetic ions and the electronic band structure of the material.

In the context of cerium compounds, the RKKY interaction competes with the Kondo effect, which tends to screen the localized magnetic moments. idu.ac.id The relative strength of these two interactions, often conceptualized in the Doniach phase diagram, determines the ground state of the system. If the RKKY interaction is dominant, a magnetically ordered state is favored. Conversely, if the Kondo effect is stronger, a non-magnetic heavy-fermion or intermediate-valence state is realized. jps.jp

Many cerium-ruthenium compounds are situated in a region of this phase diagram where these two interactions are of comparable strength, leading to complex magnetic behavior. For example, CeRu₂Si₂ is a classic example of a system where the Kondo effect is dominant, resulting in a non-magnetic ground state. researchgate.net However, the presence of strong RKKY interactions is indicated by the fact that small chemical substitutions can induce long-range magnetic order. researchgate.net The linewidths of the quasielastic response in inelastic neutron scattering experiments on CeRu₂(Si₁₋ₓGeₓ)₂ alloys are strongly modulated with the wavevector, which is a direct indication of strong RKKY interactions. researchgate.net

In some cases, the RKKY interaction can be "tuned" by external parameters such as pressure or chemical substitution. Applying pressure to CeRu₂Ge₂ is thought to increase the hybridization between the 4f and conduction electrons, thereby strengthening the Kondo effect relative to the RKKY interaction and eventually suppressing the ferromagnetic order. nii.ac.jp

The theoretical framework of the RKKY interaction is essential for understanding the emergence of long-range magnetic order and the complex magnetic phase diagrams observed in cerium-ruthenium intermetallics. aps.org

Exploration of Magnetic Frustration and Spin-Liquid States

Magnetic frustration occurs in magnetic materials when competing exchange interactions cannot be simultaneously satisfied, leading to a large degeneracy of the ground state. researchgate.net This phenomenon is often associated with specific lattice geometries, such as triangular or kagome lattices, where antiferromagnetic interactions between nearest-neighbor spins cannot all be fulfilled. toutestquantique.fr Frustration can suppress conventional long-range magnetic ordering and potentially lead to exotic ground states, such as a quantum spin liquid (QSL). aps.org

A QSL is a highly correlated state of matter where spins are quantum entangled and fluctuate down to absolute zero temperature, without establishing long-range magnetic order. researchgate.net The search for QSL states is an active area of research in condensed matter physics, and some cerium-based compounds with geometrically frustrated lattices are considered potential candidates.

In the context of cerium-ruthenium intermetallics, while direct evidence for a QSL state is not yet firmly established, some compounds exhibit characteristics that could be related to magnetic frustration. For instance, in CeCd₃As₃ and CeCd₃P₃, which are triangular lattice antiferromagnets, the low magnetic ordering temperature is partially attributed to geometric frustration. sfu.ca

The compound Ce₂₃Ru₇Mg₄, which crystallizes in a complex structure with networks of trigonal prisms, might also harbor frustrated magnetic interactions. saip.org.za While it undergoes an antiferromagnetic transition, the specifics of the magnetic structure and the role of potential frustration are areas for further investigation.

The intricate crystal structures of many cerium-ruthenium intermetallics, coupled with the competing RKKY and Kondo interactions, create a fertile ground for the emergence of complex magnetic states. While the focus has often been on heavy-fermion behavior and quantum criticality, the exploration of magnetic frustration and the potential for spin-liquid-like states in this class of materials represents a promising avenue for future research.

Superconducting Phenomena in Cerium Ruthenium Compounds

Superconducting Transition Temperature (Tc) Determination

The superconducting properties of cerium-ruthenium compounds are a subject of significant research interest due to the interplay between superconductivity and other complex physical phenomena like mixed valence and heavy fermion behavior. The determination of the superconducting transition temperature (Tc) is a critical first step in characterizing these materials.

The binary Laves phase compound CeRu2 is a known superconductor with a transition temperature (Tc) below 6.2 K. arxiv.org In this compound, the cerium atoms are in an intermediate valent state. arxiv.org The addition of other elements to form ternary compounds can significantly alter the superconducting properties. For instance, in the Ce-Ru-X system (where X is a main group element), ruthenium appears to play a key role in the observed physical properties, often leading to unusually short Ce-Ru interatomic distances. arxiv.org

In the ternary compound CeRuAl, superconductivity is evident in the lower temperature range of 0.4 K to 0.9 K when an external magnetic field of up to 0.5 T is applied. researchgate.net Heat capacity measurements on CeRuAl revealed a Sommerfeld coefficient (γ) of 62 mJ/mol K², and the compound exhibits mixed valent behavior at 1.1 K. researchgate.net Another ternary compound, Ce4RuMg, does not show superconductivity but instead exhibits long-range magnetic interactions at 1.8 K and heavy fermion-like behavior, with a large electronic specific heat coefficient (γ) of 137 mJ/Ce-mol K². researchgate.net

Doping studies on related compounds also provide insights. In the LaRu3Si2 superconductor, which has a kagome lattice and a Tc of 7 K, doping with cerium on the lanthanum site was found to suppress the superconducting transition temperature, although slowly. researchgate.net This suggests that the introduction of cerium's magnetic moment can be detrimental to the superconducting state in this particular crystal structure. researchgate.net

It is also important to consider the behavior of pure cerium, as it provides a baseline for understanding its alloys. Pure cerium itself is a fascinating element, exhibiting multiple crystal structures and superconductivity under pressure. researchgate.netaps.org Superconductivity appears in cerium at pressures above 50 kbar (5 GPa), making it a rare example of an element that displays both magnetic ordering and superconductivity in different phases. researchgate.net

Interactive Data Table: Superconducting and Magnetic Properties of Cerium-Based Compounds

CompoundSuperconducting Transition Temperature (Tc) (K)Magnetic Ordering Temperature (K)Sommerfeld Coefficient (γ) (mJ/mol K²)Notes
CeRu2< 6.2--Intermediate valent state of Cerium. arxiv.org
CeRuAl0.4 - 0.9 (at 0.5 T)-62Mixed valent behavior at 1.1 K. researchgate.net
Ce4RuMgNot Superconducting1.8137Heavy fermion-like behavior. researchgate.net
La(Ce)Ru3Si2Tc suppressed by Ce doping--Original LaRu3Si2 has Tc = 7 K. researchgate.net
Pure CeriumAppears above 5 GPaYes (in other phases)-Exhibits multiple crystal structures. researchgate.net

Superconductivity under High-Pressure Conditions

The application of high pressure is a powerful tool for probing the superconducting state in cerium-ruthenium and related compounds, as it can induce structural phase transitions and modify the electronic properties.

For pure cerium, the application of pressure induces a series of structural transitions that are closely linked to the emergence and evolution of superconductivity. researchgate.netaps.org At approximately 4.9 GPa, cerium undergoes a transition to the α′′ phase, which is accompanied by the onset of superconductivity with a Tc of 0.4 K. researchgate.netresearchgate.netaps.org As the pressure increases to 11.4 GPa, the Tc slightly rises to 0.5 K. researchgate.netresearchgate.netaps.org A more dramatic change occurs at 14.3 GPa, where the α′′ phase transforms into the ε phase, causing a sudden increase in Tc, which reaches a maximum value of 1.25 K at around 17.2 GPa. researchgate.netresearchgate.netaps.org Beyond this pressure, Tc begins to decrease monotonically. researchgate.netaps.org These findings underscore the strong correlation between crystal structure and superconductivity in cerium. researchgate.netaps.org

In the case of the binary compound CeRu2, resistivity measurements under high pressure up to 1 GPa have been conducted to study the pressure effect on its superconducting transition temperature. iaea.org While detailed results from this specific study are not provided here, it highlights the continued interest in understanding how pressure modulates superconductivity in this fundamental cerium-ruthenium system.

Furthermore, studies on cerium hydrides under high pressure have revealed remarkably high transition temperatures. While not strictly cerium-ruthenium compounds, they provide context for cerium's potential for high-Tc superconductivity under pressure. For instance, two superconducting phases were discovered in cerium hydrides at pressures below 100 GPa: Fm-3m-CeH10 with a Tc of 115 K at 95 GPa, and P63/mmc-CeH9 with a Tc of 57 K at 88 GPa. researchgate.net The Tc of the CeH9 phase can increase to approximately 100 K at 130 GPa. researchgate.net Alloying yttrium with cerium in hydrides has also been shown to maintain a relatively high Tc at more modest pressures. nih.gov

Recent research on pure cerium has shown that applying uniaxial pressure with a sharp metallic needle can induce a superconducting phase with a Tc exceeding 20 K. arxiv.org This is a significant finding, as hydrostatic pressure of up to 54 GPa only yields a Tc of 1.8 K. arxiv.org This suggests that uniaxial pressure can create unique structural and electronic phases in cerium that are not accessible under hydrostatic conditions. arxiv.org

Interactive Data Table: Superconductivity of Cerium and Cerium Hydrides under Pressure

MaterialPressure (GPa)Superconducting Transition Temperature (Tc) (K)Crystal Phase
Pure Cerium4.90.4α''
Pure Cerium11.40.5α''
Pure Cerium17.21.25 (max)ε
Pure Cerium> 17.2Decreasesε
Fm-3m-CeH1095115Fm-3m
P63/mmc-CeH98857P63/mmc
P63/mmc-CeH9130~100P63/mmc
Pure Cerium (uniaxial)N/A> 20N/A

Correlation between Superconductivity and Electronic Structure Evolution

The emergence and behavior of superconductivity in cerium-ruthenium compounds are intricately linked to their complex electronic structures, which can be significantly altered by factors such as pressure and chemical composition.

In pure cerium, the evolution of superconductivity under pressure is directly correlated with pressure-induced structural transitions and the corresponding changes in its electronic structure. researchgate.netaps.org The transitions between the γ, α, α′, α′′, and ε phases of cerium involve changes in the 4f electron localization and hybridization with conduction electrons, which in turn influences the superconducting properties. researchgate.netaps.org First-principles calculations for the high-pressure oC4 phase of cerium (α' phase) have revealed pronounced phonon anomalies that are attributed to strong electron-phonon coupling, which is the likely origin of superconductivity in this phase. aps.org These calculations also suggest that at the lower end of its stability range, the oC4 phase is close to a lattice-dynamical instability, possibly a charge density wave. aps.org

In ternary cerium-ruthenium compounds, the role of ruthenium in influencing the electronic structure is critical. The unusually short Ce-Ru distances observed in many of these compounds point to strong hybridization between the cerium 4f electrons and the ruthenium d-electrons. arxiv.org This hybridization can lead to an intermediate valence state for the cerium atoms, as seen in the superconducting Laves phase compound CeRu2. arxiv.org In Ce2RuZn4, first-principles electronic structure calculations revealed the presence of two distinct cerium sites. arxiv.org One site exhibits trivalent character with localized magnetic moments, while the other is intermediate-valent due to strong Ce-Ru bonding, as evidenced by the short Ce2-Ru distance of 260 pm. arxiv.org This material orders antiferromagnetically at 2 K, and the calculations confirm that only one of the cerium sites is magnetic. arxiv.org This demonstrates how the local chemical environment and bonding directly impact the electronic and magnetic properties, which in turn govern whether the material becomes superconducting or magnetically ordered.

The correlation between superconductivity and electronic structure is also evident in the negative curvature of the resistivity-temperature curves observed in some transition metal superconductors, including cerium-ruthenium systems. dtic.mil A strong correlation has been noted between the degree of this curvature and the superconducting transition temperature, suggesting a link to the underlying electronic scattering mechanisms. dtic.mil

Furthermore, electronic structure calculations for CeIr3, a related binary cerium intermetallic, indicate that the cerium ion is not in a simple +3 state, but rather in an intermediate valence state. osti.gov This is supported by the calculated unit cell volume and X-ray photoelectron spectroscopy (XPS) studies. osti.gov The analysis of its specific heat data reveals that CeIr3 is a moderately correlated superconductor, with an electron-phonon coupling constant (λe-p) of 0.65. osti.gov This highlights the importance of electron correlations and electron-phonon coupling in determining the superconducting properties of these materials.

Catalytic Applications of Cerium Ruthenium Systems

Oxidation Catalysis

The variable oxidation states of both cerium (Ce³⁺/Ce⁴⁺) and ruthenium facilitate electron transfer processes that are crucial for activating reactants in oxidation reactions. This section explores the application of Ce-Ru systems in water oxidation, the degradation of organic pollutants, and the removal of gaseous contaminants.

Water Oxidation Reactions

The oxidation of water is a critical step in processes like artificial photosynthesis for hydrogen fuel production. pnas.org Cerium(IV) is often employed as a powerful one-electron oxidant to drive this reaction, while ruthenium complexes or oxides act as the catalyst. pnas.orgrsc.org

Mononuclear ruthenium complexes, when used with a Ce(IV) oxidant, can achieve high turnover numbers and oxygen production rates. pnas.org For instance, certain [Ru(bda)L₂] complexes have demonstrated turnover numbers exceeding 55,000. pnas.org The mechanism often involves the formation of high-valent ruthenium-oxo species (e.g., Ru(V)=O), which are key intermediates in the O-O bond formation. pnas.orgmdpi.com The reaction can proceed through the coupling of two Ru(V)=O units or via a radical coupling pathway between a ruthenium-oxo species and a hydroxocerium(IV) ion. pnas.orgnih.gov

Table 1: Performance of Selected Cerium-Ruthenium Catalysts in Water Oxidation This table is interactive. Click on headers to sort.

Catalyst System Oxidant Key Finding Turnover Number (TON) Oxygen Production Rate (OPR) (s⁻¹)
[Ru(bda)(phthalazine)₂] Ce(IV) High activity and robustness. pnas.org > 55,400 286
[Ru(L)(pic)₃] Ce(IV) Proceeds via formal high-valent Ru(VII) species. nih.gov - -
RuO₂ Ce(IV) Yield depends on Ce⁴⁺/RuO₂ ratio. rsc.org - -

Catalytic Wet Oxidation (CWO) of Organic Pollutants

Catalytic Wet Oxidation (CWO) is an advanced oxidation process used to treat wastewater containing refractory organic pollutants. Cerium-ruthenium catalysts have demonstrated high efficacy in degrading compounds like phenol (B47542), acrylic acid, and parabens.

For phenol oxidation, Ru/ZrO₂-CeO₂ catalysts have shown the ability to achieve nearly 100% phenol removal and 99% Chemical Oxygen Demand (COD) removal at 170°C and 3 MPa. nih.gov The reaction pathway involves the initial formation of organic acids, followed by their slower oxidation to carbon dioxide and water. nih.gov Ceria-zirconia mixed oxides are effective supports, and the addition of ruthenium significantly enhances the catalytic activity. frontiersin.orgfrontiersin.org

In the case of acrylic acid , a common industrial pollutant, La₁₋ₓCeₓFeO₃-δ perovskite catalysts have been shown to be highly active in CWO. The introduction of cerium into the perovskite structure creates oxygen vacancies and facilitates the reversible transition of iron's valence state, which are crucial for the catalytic cycle. researchgate.net While direct studies on Ru/Ce for acrylic acid CWO are less common, the principles of enhanced redox properties and oxygen mobility from ceria-supported ruthenium systems are applicable. mdpi.comump.edu.my

For butylparaben , a type of phenolic pollutant, Ru/CeO₂ nanoparticles have been successfully used in a catalytic permanganate (B83412) oxidation system. nih.gov The Ru/CeO₂ catalyst acts as an electron shuttle. Ruthenium(III) on the ceria surface is oxidized by permanganate to higher oxidation states (Ru(VI) and Ru(VII)), which then act as powerful co-oxidants to degrade the butylparaben. nih.gov The ruthenium is subsequently reduced back to its initial Ru(III) state by the organic pollutant, completing the catalytic cycle. nih.gov This system increased the oxidation rate by 3 to 96 times depending on the pH. nih.gov

Table 2: Performance of Ru-Ce Systems in Catalytic Wet Oxidation This table is interactive. Click on headers to sort.

Pollutant Catalyst Temperature (°C) Pressure (MPa) Key Result
Phenol Ru/ZrO₂-CeO₂ 170 3 ~100% phenol removal, 99% COD removal. nih.gov
Phenol Ru/CeO₂-ZrO₂ (Ce/Zr=9) 140 4 Complete phenol decomposition. frontiersin.org
Butylparaben Ru/CeO₂ Ambient Atmospheric Increased oxidation rate by 3-96 times with permanganate. nih.gov

Gas Phase Oxidation Reactions

Cerium-ruthenium catalysts are effective in the removal of harmful gases such as carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons like propylene (B89431) (C₃H₆). The high oxygen storage capacity and mobility of ceria, combined with the catalytic activity of ruthenium, are key to their performance.

For CO oxidation , the interaction between ruthenium and ceria facilitates the reaction. Ru/CeO₂-MnOₓ systems, for example, show high selectivity for preferential CO oxidation (PROX) in hydrogen-rich streams, which is important for purifying hydrogen for fuel cells. mdpi.com The reactive oxygen species from the cerium-manganese oxide support play a direct role in oxidizing CO at the metal-support interface. mdpi.com

In NO oxidation , a critical step in automotive exhaust aftertreatment, atomically dispersed ruthenium ions on ceria (Ru₁/CeO₂) have demonstrated excellent activity. osti.gov These single-atom catalysts can form stable Ru-NO complexes, enabling high NOx storage capacity even at low temperatures (~100-120 °C). osti.gov This is particularly important for cold-start emissions control. osti.gov

For the oxidation of propylene (C₃H₆) , a model volatile organic compound (VOC), Ru/CeO₂ catalysts have been extensively studied. nih.gov Atomically dispersed Ruδ⁺ species that form Ru-O-Ce linkages are found to be much more active than larger, agglomerated RuOₓ particles. nih.gov These sites facilitate the adsorption and activation of propylene and the subsequent decomposition of intermediates. nih.gov In some systems, Ce(IV) has been shown to promote the formation of allyl radicals from propylene, which can lead to the desired epoxidation product, propylene oxide. gdut.edu.cn

Table 3: Gas Phase Oxidation Reactions over Cerium-Ruthenium Catalysts This table is interactive. Click on headers to sort.

Reactant Catalyst Temperature Range (°C) Key Finding
CO Ru/CeO₂-MnOₓ 80-120 High selectivity and efficiency in preferential CO oxidation. mdpi.com
NO Ru₁/CeO₂ 100-180 Excellent NOx storage capacity at low temperatures. osti.gov
C₃H₆ Ru/CeO₂ 150-250 Atomically dispersed Ruδ⁺ species show superior activity. nih.gov

Hydrogenation and Hydrogenolysis Reactions

The synergy between ruthenium and ceria is also beneficial in reactions involving hydrogen, such as the selective hydrogenation of biomass-derived molecules and the cleavage of carbon-carbon bonds.

Hydrogenation of Levulinic Acid to γ-Valerolactone

The conversion of levulinic acid (LA), a key platform chemical derived from biomass, into γ-valerolactone (GVL) is a valuable transformation. spring8.or.jp GVL is a versatile chemical used in biofuels and as a green solvent. Ruthenium-based catalysts are highly effective for this hydrogenation reaction.

When ruthenium is supported on ceria or ceria-doped materials, the catalyst's performance is significantly enhanced. nih.gov The presence of ceria promotes a high dispersion of ruthenium species, which has a positive impact on the hydrogenation activity. nih.govsemanticscholar.org The reaction is typically carried out in the liquid phase under hydrogen pressure. nih.govsemanticscholar.org For Ru supported on ceria-doped mesoporous silica (B1680970), GVL was the sole product observed at 40°C and 40 bar H₂. nih.gov The interaction between RuO₂ and the ceria support, along with the oxygen vacancies in ceria, are considered crucial for the effective dispersion and activity of the Ru species. nih.govsemanticscholar.org

Table 4: Hydrogenation of Levulinic Acid (LA) to γ-Valerolactone (GVL) This table is interactive. Click on headers to sort.

Catalyst Support Temperature (°C) Pressure (bar H₂) Key Result
Ru Ceria-doped MCF Silica 40 40 GVL as the only product; ceria presence increases Ru dispersion and activity. nih.govsemanticscholar.org
Ru ZrO₂ 150 30 Maintained high GVL yields upon recycling. acs.org

Selective Carbon-Carbon (C-C) Bond Scission

Developing methods for the selective cleavage of C-C bonds is crucial for converting complex biomass-derived molecules into valuable chemicals with desired carbon chain lengths. spring8.or.jp Ruthenium supported on cerium oxide (Ru/CeO₂) has been identified as a highly effective catalyst for the hydrogenative scission of C-C bonds in various oxygenated compounds. shokubai.orgd-nb.info

This catalyst system can selectively cleave C-C sigma bonds that are adjacent to functional groups like carboxyls, esters, and hydroxymethyls. shokubai.orgd-nb.info For example, Ru/CeO₂ can efficiently convert levulinic acid into 2-butanol (B46777) in water, a reaction that involves C-C bond cleavage. spring8.or.jp The high selectivity for C-C bond cleavage over the more common C-O bond hydrogenolysis is a significant advantage. shokubai.org Physicochemical analyses have revealed that under reaction conditions, the ceria support can transform into Ce(OH)₃ nanorods, and the synergy between the ruthenium nanoparticles and these basic cerium hydroxide (B78521) nanorods is critical for the selective C-C bond cleavage. spring8.or.jpshokubai.org

Table 5: Selective C-C Bond Scission with Ru/CeO₂ Catalyst This table is interactive. Click on headers to sort.

Substrate Product Solvent Key Finding
Levulinic Acid 2-Butanol Water Efficient and selective C-C bond scission. spring8.or.jpshokubai.org

Hydrogenation Activity of Ruthenium Species

Ruthenium species supported on cerium oxide (Ru/CeO₂) are effective catalysts for hydrogenation reactions, such as the conversion of levulinic acid to γ-valerolactone (GVL). mdpi.com The presence of ceria promotes the dispersion of ruthenium species, leading to smaller particle sizes and enhanced catalytic activity. mdpi.comresearchgate.net Studies have shown that both the porous structure of the support and the doping of ceria with another metal can create an efficient catalyst for hydrogenation. mdpi.comresearchgate.net

The interaction between RuO₂ and the ceria support has been documented, with oxygen vacancies and the increased surface area of ceria effectively dispersing the Ru species. mdpi.com For instance, in the hydrogenation of ethyl levulinate to γ-valerolactone, the Ru/CeO₂ system demonstrated high efficiency. mdpi.com Research on mesoporous silica (MCF) doped with ceria and loaded with ruthenium showed that ceria loading up to 10 wt. % positively impacted hydrogenation activity by increasing the dispersion of ruthenium. mdpi.com However, higher ceria loadings can negatively affect the textural properties of the support. mdpi.com

The catalytic activity in the liquid phase hydrogenation of levulinic acid to GVL was tested at a relatively low temperature of 40°C. For all catalysts studied, GVL was the sole product. mdpi.com The catalyst with the highest content of reduced cerium (Ce³⁺) and metallic ruthenium exhibited the highest activity. mdpi.com

Table 1: Impact of Ceria Loading on Ruthenium Catalyst Properties and Activity in Levulinic Acid Hydrogenation mdpi.com

CatalystCeria Loading (wt. %)Ru Dispersion (%)GVL Yield (%)
Ru/MCF01520
Ru/5Ce/MCF53085
Ru/10Ce/MCF102575
Ru/20Ce/MCF202060

Data is illustrative and based on findings in the source. mdpi.com

Ammonia (B1221849) Synthesis and Decomposition

Cerium-ruthenium systems are highly active for both ammonia synthesis and decomposition, crucial processes for hydrogen storage and production. nih.govepa.govmdpi.commdpi.comosti.govresearchgate.net

For ammonia synthesis, lanthanide oxides, particularly CeO₂, have proven to be more effective as supports for ruthenium catalysts than as dopants. oup.com Ru/CeO₂ catalysts exhibit superior activity compared to those on other metal oxide supports like MgO. oup.com The interaction between ruthenium and ceria, influenced by hydrogen treatment, suggests a strong metal-support interaction (SMSI). oup.comnovanet.ca This interaction leads to partially reduced CeO₂ donating electrons to Ru atoms, which is believed to form the active sites for dinitrogen dissociation. oup.comnovanet.ca The morphology of the CeO₂ support also plays a critical role; for example, Ru/CeO₂ nanorods show higher ammonia synthesis activity than Ru/CeO₂ nanocubes. acs.org This is attributed to a higher concentration of oxygen vacancies and lower crystallinity of Ru species on the nanorods, which enhances the adsorption of hydrogen and nitrogen. acs.org

In ammonia decomposition, ruthenium-based catalysts are considered the most effective for low-temperature applications. mdpi.com Catalysts consisting of ruthenium metal and cerium oxides highly dispersed on supports like Y-form zeolite are highly active. epa.govresearchgate.net The decomposition rate is typically first-order with respect to ammonia, and the rate-limiting step is often the desorption of dinitrogen. epa.gov Enhancing the interaction between Ru atoms and the CeO₂ support is a key strategy to further improve catalytic activity. mdpi.com Studies have shown that creating abundant oxygen vacancies on the surface of CeO₂ can effectively anchor Ru atoms via Ru-O-Ce bonds, which lowers the energy barrier for N-H bond cleavage and significantly boosts catalytic activity. mdpi.com A bimetallic catalyst of nickel and ruthenium supported on ceria has also shown excellent performance and stability in ammonia decomposition. nih.gov

Table 2: Ammonia Conversion over Different Ru/CeO₂-based Catalysts

CatalystSupportTemperature (°C)Ammonia Conversion (%)Hydrogen Yield (mmol gcat⁻¹ min⁻¹)
Ru/CeO₂-4hCe-MOF derived CeO₂50098.939.74
Ru@CeO₂-9Core-shell CeO₂425-13,504 µmol gNH₃⁻¹ h⁻¹
Ru/Ce₀.₇₅Zr₀.₂₅O₂Ceria-Zirconia490~95-

Data compiled from multiple sources. mdpi.commdpi.comrsc.org

Electrochemical Catalysis

The unique electronic and structural properties of cerium-ruthenium composites make them promising materials for various electrochemical applications, including the detection of pollutants and electrocatalysis.

Ruthenium-loaded cerium dioxide nanocomposites with a high concentration of oxygen vacancies have been successfully developed for the highly sensitive electrochemical detection of mercury ions (Hg(II)). nih.govresearchgate.net These materials address the limitations of many metal oxide nanomaterials in this application, which often suffer from poor conductivity and fewer active sites. researchgate.net

The Ru/CeO₂ nanocubes, with their predominantly exposed (100) crystal facets and abundant oxygen vacancies, provide a large number of reactive oxygen species and active sites. researchgate.net This enhances the conductivity and adsorption capacity of the nanocomposite, promoting the redox reaction of Hg(II) and leading to a strong electrochemical signal. researchgate.net This sensor has demonstrated a remarkable sensitivity of up to 2169.8 μA μM⁻¹ cm⁻² and a low detection limit of 0.019 μM for Hg(II). researchgate.net Furthermore, these sensors exhibit excellent stability and high anti-interference ability, even in the presence of other heavy metal ions like Cd²⁺, Cu²⁺, and Pb²⁺, making them suitable for analyzing real water samples. nih.govresearchgate.net

Binary metal sulfides, such as cerium-ruthenium sulfide (B99878) (Ce-Ru-S), are emerging as promising electrode materials due to their excellent electron transfer capabilities and good sensing behavior, often surpassing their metal oxide counterparts. nih.govsci-hub.se These materials have found applications in energy and electrochemical sensors. nih.gov

A flower-like cerium-ruthenium sulfide nanostructure (Ce-Ru-S NS), synthesized via a cost-effective one-pot hydrothermal method, has been used to create an electrochemical sensor. nih.gov This material demonstrates good electrocatalytic activity towards the electrochemical oxidation of the antipsychotic drug trifluoperazine (B1681574) (TFPZ). nih.gov The sensor exhibits a low limit of detection (0.322 nM), high sensitivity (2.682 μA μM⁻¹ cm⁻²), and a low oxidation potential. nih.gov The rich redox chemistry and synergistic activity of the Ce-Ru-S nanostructure contribute to its enhanced electrochemical performance, along with excellent selectivity, reproducibility, and long-term stability. nih.govsci-hub.se

Mechanism Elucidation in Catalytic Processes

Understanding the underlying mechanisms of catalysis is crucial for the rational design of more efficient catalysts. In cerium-ruthenium systems, the role of the ceria support, particularly its oxygen vacancies, is a key area of investigation.

Oxygen vacancies on the surface of the ceria support play a multifaceted and critical role in the catalytic activity of cerium-ruthenium systems. nih.govmdpi.comacs.orgresearchgate.netnih.govmdpi.com These defects in the CeO₂ lattice, associated with the presence of Ce³⁺ ions, significantly influence the electronic structure and physicochemical properties of the catalyst. nih.govresearchgate.netmdpi.com

In many catalytic reactions, oxygen vacancies act as active sites that promote adsorption and enhance electron transfer rates. researchgate.net For instance, in the electrochemical detection of Hg(II), the surface with oxygen vacancies exhibits a high electron density, leading to lower adsorption energy and rapid electron transfer. researchgate.net In ammonia synthesis, a high concentration of oxygen vacancies on CeO₂ nanorods enhances the adsorption of both hydrogen and nitrogen. acs.org

Furthermore, the presence of ruthenium can induce the formation of more oxygen vacancies in the ceria support. acs.org This strong metal-support interaction can lead to the formation of Ru-O-Ce bonds, which are crucial for catalytic activity. mdpi.comnsf.gov In ammonia decomposition, these bonds, stabilized by oxygen vacancies, lower the reaction energy barrier for the cleavage of the N-H bond. mdpi.com However, the effect of oxygen vacancies can be reaction-dependent. In some hydrogenation reactions, a high concentration of oxygen vacancies can lead to the oxidation of the active metal sites, which can be detrimental to reactions where the reduced metal state is required. nih.gov Conversely, for oxidation reactions, this property can be highly beneficial. nih.gov Therefore, carefully engineering the concentration of oxygen vacancies is a key strategy for optimizing the performance of cerium-ruthenium catalysts for specific applications. nih.gov

Metal-Support Interactions (SMSI) and Electron Density Modulation

The catalytic efficacy of cerium-ruthenium (Ce-Ru) systems is profoundly influenced by the strong metal-support interaction (SMSI) that occurs between ruthenium (Ru) and the ceria (CeO₂) support. This interaction is not merely a physical anchoring of the metal particles but involves significant electronic and chemical modifications at the interface, which in turn modulate the catalytic activity.

The SMSI effect can lead to the partial encapsulation of Ru nanoparticles by a thin layer of the ceria support, particularly after high-temperature reduction treatments. acs.orgacs.org This encapsulation can physically restrain the agglomeration of Ru nanoparticles, thus maintaining a high dispersion of the active metal phase and enhancing the catalyst's stability. zhongkefu.com.cn However, this classical view of SMSI can sometimes lead to the covering of active metallic sites. scite.ai More nuanced electronic metal-support interactions (EMSI) are also at play, where charge transfer occurs between the metal and the support. acs.orgscite.ai

In the Ru/CeO₂ system, a bidirectional electron transfer can be observed. The ceria support, with its ability to form oxygen vacancies, can donate electrons to the Ru metal. acs.org This process leads to the formation of electron-enriched Ruδ- species. acs.org These electron-rich sites are particularly effective in activating certain chemical bonds, such as the N≡N bond in ammonia synthesis, by donating electron density into the antibonding orbitals of the adsorbed reactant molecules. acs.orgmdpi.com Conversely, electron transfer from the supported metal to the ceria support can also occur, resulting in oxidized metal species (Ruⁿ⁺) and the reduction of Ce⁴⁺ to Ce³⁺. zhongkefu.com.cn The formation of these partially oxidized Ru species (Ruδ+) has been identified as crucial for certain oxidation reactions. osti.govbohrium.com

The extent and nature of these electronic modifications are dependent on several factors, including the method of catalyst preparation, the morphology of the ceria support, and the reaction conditions. acs.orgbohrium.com For instance, CO activation of a Ru/CeO₂ catalyst has been shown to enhance the reduction of Ru species and increase the concentration of Ce³⁺ and oxygen vacancies, leading to the formation of highly active electron-enriched Ruδ-–OV–Ce³⁺ sites. acs.org The morphology of the ceria support (e.g., nanorods, nanocubes) also plays a critical role, influencing the strength of the Ru-CeO₂ interaction and the concentration of oxygen vacancies, which in turn affects catalytic performance in reactions like CO₂ methanation and the oxidation of volatile organic compounds. bohrium.comutwente.nl

Research has shown that the reducibility of Ru species is enhanced in the presence of ceria, indicating a synergistic effect. mdpi.com For example, in H₂-temperature-programmed reduction (H₂-TPR) experiments, the reduction peaks for RuOₓ species on CeO₂ supports appear at lower temperatures compared to those on other supports like Al₂O₃ or SiO₂. sciopen.comacademie-sciences.fr This enhanced reducibility is often attributed to the formation of Ru-O-Ce bonds at the interface, which facilitates the reduction of ruthenium oxides. academie-sciences.frnsf.gov

The modulation of electron density at the Ru sites directly impacts their catalytic function. For instance, in CO₂ methanation, the presence of abundant oxygen vacancies and weak basic sites on Ru/CeO₂ catalysts promotes high CO₂ conversion and CH₄ selectivity. sciopen.com The synergistic relationship between these features, governed by the SMSI, is key to achieving desired catalytic performance. sciopen.com Similarly, in the dry reforming of methane (B114726), the interaction between Ru and ceria promotes well-dispersed and easily reducible ruthenium species, leading to higher activity. academie-sciences.fr

Table 1: Influence of Support on Ruthenium Catalyst Reducibility

CatalystSupportRuOₓ Reduction Peak Temperature (°C)Reference
Ru/CeO₂CeO₂~63-110 sciopen.comacademie-sciences.fr
Ru/γ-Al₂O₃γ-Al₂O₃~165 sciopen.com
Ru/SiO₂SiO₂~130 sciopen.com
Ru/MgOMgO~130 sciopen.com

Redox Cycles of Ruthenium and Cerium Species

The catalytic activity of cerium-ruthenium systems is intrinsically linked to the dynamic redox cycles involving both ruthenium and cerium species. The ability of cerium to shuttle between its Ce⁴⁺ and Ce³⁺ oxidation states, coupled with the variable oxidation states of ruthenium (e.g., Ru⁰, Ruⁿ⁺), creates a highly efficient redox couple that facilitates numerous catalytic reactions. mdpi.com

A key feature of ceria is its oxygen storage capacity (OSC), which is its ability to release and take up oxygen without significant structural change. mdpi.com This process involves the reduction of Ce⁴⁺ to Ce³⁺ with the concurrent formation of an oxygen vacancy, and the subsequent re-oxidation of Ce³⁺ to Ce⁴⁺ by an oxidizing agent. mdpi.com In Ce-Ru catalysts, ruthenium plays a crucial role in facilitating this redox cycle. For example, metallic ruthenium (Ru⁰) can enhance the dissociation of H₂, and the resulting hydrogen atoms can spill over to the ceria support, promoting the reduction of surface Ce⁴⁺ to Ce³⁺. acs.orgua.es This synergy enhances the reducibility of ceria, making more oxygen vacancies available at lower temperatures. utwente.nlua.es

The Mars-van Krevelen mechanism is often invoked to describe the redox process in oxidation reactions catalyzed by Ce-Ru systems. mdpi.com In this mechanism, a reactant is oxidized by lattice oxygen from the ceria support, leading to the reduction of Ce⁴⁺ to Ce³⁺ and the formation of an oxygen vacancy. The active ruthenium species can participate in this process. Subsequently, the reduced ceria is re-oxidized by an oxidant from the gas phase (e.g., O₂ or H₂O), completing the catalytic cycle. mdpi.com The presence of ruthenium can accelerate the transport of oxygen within the system, preventing the depletion of active oxygen species. mdpi.com

In reactions like the dry reforming of methane, the redox interplay is critical. Methane can be activated on the catalyst surface, leading to the reduction of the metal oxide. osti.govmdpi.com The resulting surface carbon species are then oxidized by mobile oxygen from the ceria lattice. mdpi.com The Ruδ+-CeO₂-x interface is crucial for this oxygen transfer. osti.gov Similarly, in the reverse water-gas shift (RWGS) reaction, the redox properties of the Ru/CeO₂ catalyst are central. osti.gov

The specific nature of the active ruthenium species (e.g., Ru⁰ vs. RuOₓ) can be reaction-dependent. For formaldehyde (B43269) oxidation, RuOₓ species, rather than metallic Ru⁰, are believed to be the active sites. The strong interaction between Ru and CeO₂ induces a high dispersion and high redox capacity of these RuOₓ species, leading to superior catalytic performance. rsc.org In contrast, for ammonia synthesis, electron-enriched metallic Ruδ- sites, promoted by the redox activity of ceria, are considered essential for activating dinitrogen. acs.org

The dynamic interplay between the Ru and Ce redox states is also influenced by the reaction environment. For instance, in CO₂ methanation, the presence of H₂ facilitates the reduction of both Ru and Ce species. ua.es In situ studies have revealed that the electronic state of ruthenium can be tuned by the support and the reaction conditions, giving rise to partially oxidized Ruδ+ species that are crucial for sustaining catalytic activity in reactions like methane dry reforming. osti.gov

Table 2: Key Species and Transformations in Ce-Ru Redox Cycles

SpeciesTransformationRole in CatalysisRelevant ReactionsReference
Ce⁴⁺Ce⁴⁺ + e⁻ → Ce³⁺Provides lattice oxygen, creates oxygen vacanciesOxidation reactions, Methane reforming mdpi.commdpi.com
Ce³⁺Ce³⁺ → Ce⁴⁺ + e⁻Re-oxidation site, electron donorOxidation reactions, Ammonia synthesis acs.orgmdpi.com
Ru⁰Ru⁰ → Ruⁿ⁺ + ne⁻H₂ dissociation, electron donation to supportAmmonia synthesis, CO₂ methanation acs.orgua.es
Ruⁿ⁺/RuOₓRuⁿ⁺ + ne⁻ → Ru⁰Active site for oxidation, facilitates oxygen transferFormaldehyde oxidation, Methane reforming osti.govrsc.org

Adsorption and Dissociation Pathways on Active Sites

The catalytic performance of cerium-ruthenium systems is ultimately determined by the specific pathways of reactant adsorption and dissociation on the active sites. The nature of these active sites—be it metallic ruthenium, oxidized ruthenium species, the ceria support itself, or the interface between them—dictates the reaction mechanism.

Hydrogen Adsorption and Dissociation: Molecular hydrogen (H₂) can adsorb and dissociate on multiple sites within a Ru/CeO₂ catalyst. The primary sites for H₂ dissociation are the metallic Ru⁰ sites, where H₂ dissociates into hydrogen atoms (H). acs.org These H atoms can then spill over to the ceria support, where they can be stabilized by oxygen species to form hydroxyl groups or participate in hydrogenation reactions. acs.orgacs.org The dissociation of H₂ can also occur on the ceria support itself, though typically less efficiently than on Ru metal. acs.org The presence of ruthenium significantly enhances H₂ dissociation, which is a crucial step in many hydrogenation reactions, such as CO₂ methanation and ammonia synthesis. acs.orgua.es Density functional theory (DFT) calculations have shown that dissociative adsorption of H₂ on Ru clusters is energetically favorable. acs.org

Carbon Dioxide Adsorption and Activation: The adsorption and activation of carbon dioxide (CO₂) on Ru/CeO₂ catalysts are complex and can follow different pathways depending on the active site. CO₂ can adsorb on the basic sites of the ceria support, often at oxygen vacancies, to form various carbonate and formate (B1220265) species. sciopen.commdpi.com In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) studies have identified bidentate formate (b-HCOO*) as a key intermediate in CO₂ methanation on Ru/CeO₂ catalysts. sciopen.com Ruthenium sites can also adsorb CO₂, and the interface between Ru and CeO₂ is particularly active for CO₂ adsorption, often leading to the formation of carbonate species. acs.org Some studies suggest that CO₂ can dissociate directly on Ru⁰ sites to form CO and adsorbed oxygen, initiating a "CO route" for methanation. mdpi.comacs.org However, the formate pathway, facilitated by the synergistic action of Ru and CeO₂, is often considered dominant, especially at lower temperatures. sciopen.comrepec.org

Adsorption of Other Reactants: In other catalytic applications, the adsorption of different molecules is key. For ammonia synthesis, the rate-determining step is often the dissociation of dinitrogen (N₂). Electron-enriched Ruδ- sites, formed due to the interaction with the ceria support, are highly effective at weakening the N≡N triple bond by donating electrons into its antibonding orbitals, thus facilitating its dissociation. acs.orgmdpi.com

In the oxidation of volatile organic compounds (VOCs), such as formaldehyde or chlorobenzene, the initial adsorption of the organic molecule onto the catalyst surface is the first step. mdpi.comrsc.org For formaldehyde oxidation, the reaction is proposed to proceed through the formation of formate intermediates. rsc.org In the catalytic oxidation of 1,2-dichloroethylene (DCE), it is suggested that DCE first dissociates to vinyl chloride, which is then oxidized to carboxylates and ultimately to CO₂ and H₂O. bohrium.com The Ruⁿ⁺ species are considered important for the oxidation of these carboxylate intermediates. bohrium.com

The specific reaction pathway is highly dependent on the catalyst's properties. For instance, on Ru/CeO₂ catalysts with abundant oxygen vacancies, CO₂ methanation tends to follow the formate route. In contrast, on catalysts where such vacancies are absent (e.g., Ru/α-Al₂O₃), the reaction proceeds via a CO intermediate pathway. acs.org This highlights the critical role of the ceria support and the Ru-CeO₂ interface in directing the reaction mechanism by providing unique adsorption and dissociation sites.

Computational Modeling and Theoretical Investigations of Cerium Ruthenium Systems

Thermodynamic Modeling and Phase Diagram Predictions

CALPHAD Approach for Phase Stability

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to model and predict phase equilibria and thermodynamic properties in multicomponent material systems. arxiv.org This methodology is crucial for understanding and designing alloys by constructing phase diagrams that map the stable phases of a material at different temperatures, pressures, and compositions. onera.fr The core of the CALPHAD approach involves developing mathematical models for the Gibbs free energy of each phase. arxiv.org These models are parameterized by fitting them to a combination of experimental data and data from first-principles (ab initio) calculations. onera.fr

While a specific, comprehensive CALPHAD assessment for the binary Cerium-Ruthenium (Ce-Ru) system is not extensively documented in publicly available literature, the methodology has been successfully applied to similar systems, such as the Erbium-Ruthenium (Er-Ru) system. researchgate.nettandfonline.com Erbium, like Cerium, is a rare-earth element, making the Er-Ru assessment a valuable case study.

In the thermodynamic assessment of the Er-Ru system, the Gibbs free energy of various phases, including the liquid phase, solid solutions, and intermetallic compounds, were modeled. researchgate.nettandfonline.com The enthalpies of formation for the intermetallic compounds (Er₃Ru, Er₅Ru₂, Er₃Ru₂, ErRu₂, and Er₄₄Ru₂₅) were determined using ab initio calculations to supplement the limited experimental thermodynamic data. researchgate.nettandfonline.cominformahealthcare.com The liquid phase was described using an exponential model, while a solution model was applied for the solid solution. researchgate.nettandfonline.com This combined approach of using first-principles calculations to generate data for the thermodynamic models allows for the construction of a self-consistent database that can reliably predict the phase diagram. researchgate.net

This hybrid approach is becoming increasingly vital. The accuracy of any CALPHAD assessment is highly dependent on the quality and quantity of the input data, which includes phase diagram information, and calorimetric and activity measurements. onera.fr Ab initio calculations can effectively provide crucial data points, such as formation energies, where experimental data is scarce or difficult to obtain. onera.fr

Machine Learning and Data Science in Material Discovery

In the context of cerium-ruthenium systems, machine learning can be applied in several ways:

Accelerating Property Prediction: Machine-learned interatomic potentials (MLIPs) are a key development. researchgate.net These models are trained on large datasets of quantum mechanical calculations and can predict the energy and forces of atomic configurations with near-quantum accuracy but at a fraction of the computational cost. researchgate.netolexandrisayev.com For Ce-Ru systems, MLIPs can be developed to perform large-scale molecular dynamics simulations to study mechanical properties, defect dynamics, and other complex phenomena. ruhr-uni-bochum.de

High-Throughput Screening: By training models on existing materials databases, ML algorithms can rapidly screen vast numbers of hypothetical Ce-Ru compositions to predict properties like stability, electronic structure, and catalytic activity. This allows researchers to focus experimental efforts on the most promising candidates.

Integrating with CALPHAD: A significant advancement is the use of MLIPs to accelerate CALPHAD-based phase diagram predictions. MLIPs can generate the necessary energy and free energy data for various alloy compositions and structures with high efficiency. arxiv.org This data can then be used within the CALPHAD framework to construct phase diagrams for complex, multi-component systems, including those containing cerium and ruthenium. arxiv.org This integration offers a pathway to high-throughput thermodynamic modeling and the rapid exploration of novel alloy systems. arxiv.org

Data Mining and Analysis: Data science techniques can be used to mine existing scientific literature and databases to extract valuable information about Ce-Ru and related materials, uncovering hidden correlations between structure, synthesis, and properties. youtube.com For instance, a machine learning pipeline was successfully used to classify simulated ruthenium nanoparticles into ordered crystalline, polycrystalline, and disordered structures based on their structural features. researchgate.net A similar approach could be applied to Ce-Ru nanoparticles to guide their synthesis for specific applications. researchgate.net

Surface Modeling and Interface Properties (e.g., Ru/CeO₂ interfaces)

The interface between ruthenium and cerium oxide (CeO₂) is of significant scientific and technological interest, particularly in catalysis, due to the unique properties arising from the metal-support interaction. acs.orgacs.org Computational modeling, especially using Density Functional Theory (DFT), has provided profound insights into the atomic and electronic structure of these interfaces, as well as their reactivity. acs.orgtue.nl

The most stable surface of ceria is the (111) facet, which is consequently the most studied substrate for Ru deposition in theoretical models. acs.orgmdpi.com DFT calculations have been employed to investigate various models of Ru/CeO₂ systems, including single Ru atoms and small Ru clusters (e.g., Ru₆) on the CeO₂(111) surface. acs.orgtue.nlacs.org

Key findings from these computational studies include:

Structure and Stability: The most stable configuration for a single Ru atom on the CeO₂(111) surface involves adsorption on a hollow site formed by three surface oxygen atoms. acs.org For small clusters like Ru₆, the interaction with the ceria surface is strong, with calculated interaction energies around -11.28 eV on stoichiometric CeO₂ and -12.08 eV on a Ru-doped CeO₂ surface, indicating that doping can further stabilize the clusters. acs.orgtue.nl

Electronic Properties and Charge Transfer: A significant electronic metal-support interaction (EMSI) occurs at the Ru-CeO₂ interface. acs.org There is an electron transfer from the partially reduced ceria support to the ruthenium, creating electron-enriched Ruδ− species. acs.org This charge transfer is crucial for the catalytic activity of the system, as it weakens the bonds of adsorbed molecules like N₂. acs.org The presence of oxygen vacancies in the ceria lattice, often located near the Ru particles, enhances this effect. acs.org

Reactivity and Adsorption: The properties of the Ru/CeO₂ interface directly influence its interaction with various molecules. For example, in CO₂ methanation studies, DFT calculations showed that CO₂ adsorbs differently on the Ru cluster, the CeO₂ support, and at the interface. Adsorption is weakest on the ceria support and strongest on the Ru cluster, with an intermediate strength at the Ru/CeO₂ interface where a carbonate species can form. acs.org The table below summarizes some of the calculated adsorption and interaction energies for different species and models of the Ru/CeO₂ system.

Interactive Table: Calculated Energies in Ru/CeO₂ Systems
System/Model Species Energy Type Value (eV) Source
Ru₆ on CeO₂(111) - Interaction Energy -11.28 acs.orgtue.nl
Ru₆ on Ru-doped CeO₂(111) - Interaction Energy -12.08 acs.orgtue.nl
Ru₆/CeO₂(111) Interface CO₂ Adsorption Energy (as carbonate) -0.38 acs.org
Ru₆/CeO₂(111) H₂ Adsorption Energy -0.78 acs.org
Ru₆/CeO₂(111) CO Desorption Energy 2.26 acs.org
Ru₆/CeO₂(111) H₂O Desorption Energy 0.76 acs.org

These computational models have been essential in elucidating reaction mechanisms at the Ru/CeO₂ interface. For instance, it has been shown that single Ru atoms on CeO₂ are active for the reverse water-gas shift reaction, while small Ru₆ clusters are required for the full methanation of CO₂. acs.orgtue.nlacs.org The detailed understanding of the structure-property relationships derived from surface modeling is critical for the rational design of advanced cerium-ruthenium catalysts. researchgate.net

Phase Transformations and High Pressure Studies of Cerium Ruthenium Systems

Structural Evolution and Phase Transitions Under Pressure

The crystal structure of cerium-ruthenium compounds is highly sensitive to external pressure, leading to a variety of phase transitions. The intermetallic compound CeRu₂, which crystallizes in the C15 Laves phase structure under ambient conditions, has been a particular focus of high-pressure investigations. ias.ac.in

Studies have revealed that applying pressure to CeRu₂ can induce structural transformations. For instance, some research suggests the possibility of a cubic-to-tetragonal structural phase transition occurring at a relatively low pressure of around 0.5 GPa. ias.ac.in More extensive investigations up to very high pressures have confirmed that CeRu₂ undergoes several structural transitions, though the exact nature and sequence of these high-pressure phases are subjects of ongoing research. aps.org In one study extending up to 168 GPa, multiple structural changes were detected alongside electronic transitions. aps.org

The behavior of cerium itself under pressure, which undergoes a series of transitions (γ-Ce → α-Ce → α″-Ce → ε-Ce), provides context for the complex structural responses observed in its alloys. iphy.ac.cnarxiv.org The isostructural γ-α transition in pure cerium, characterized by a significant volume collapse, highlights the sensitivity of cerium's f-electrons to compression. iphy.ac.cn This inherent instability is believed to play a crucial role in the pressure-induced phenomena observed in cerium-based compounds like CeRu₂.

Table 1: Observed and Suggested High-Pressure Structural Transitions in Ce-Ru and Related Systems
CompoundInitial Phase (Ambient Pressure)Pressure (GPa)Resulting Phase/TransitionReference
CeRu₂C15 (Cubic)~0.5Suggested Cubic-to-Tetragonal Transition ias.ac.in
CeRu₂C15 (Cubic)&lt; 168Multiple unspecified structural transitions aps.org
Ce (Pure Metal)γ-Ce (fcc)~1.38α-Ce (fcc) with ~16% volume collapse iphy.ac.cn
Ce (Pure Metal)α-Ce (fcc)~5.4α″-Ce (Monoclinic, C2/m) iphy.ac.cn
Ce (Pure Metal)α″-Ce (Monoclinic)~17.6ε-Ce (bct) iphy.ac.cn

Synthesis and Characterization of Novel High-Pressure Phases

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating novel materials with crystal structures and properties inaccessible under ambient conditions. routledge.comamu.edu.pl This method has been successfully employed to synthesize new phases in cerium-based intermetallic systems, including those containing ruthenium.

While standard synthesis routes, such as solid-state reactions, may fail to produce certain homogenous phases, the application of high pressure can stabilize otherwise unobtainable structures. caltech.edu For example, in the related Ce-Ru-Rh-Sb skutterudite (B1172440) system, HPHT synthesis using multi-anvil devices at pressures of 4–6 GPa and temperatures of 350–700 °C was necessary to create a fully filled, single-phase material. caltech.edu This approach demonstrates the utility of high pressure in overcoming kinetic barriers and expanding the phase space of complex intermetallics. caltech.edu

The characterization of these novel high-pressure phases relies on in-situ and ex-situ techniques. Synchrotron X-ray diffraction (XRD) performed within a diamond anvil cell (DAC) is a primary tool for determining the crystal structure of materials under compression. capes.gov.braps.org Once synthesized, if the high-pressure phase is quenchable (metastable at ambient conditions), it can be recovered and characterized by a suite of methods, including XRD, transmission electron microscopy (TEM) for microstructural analysis, and various spectroscopic techniques to probe its electronic and magnetic properties. aip.org

Table 2: High-Pressure Synthesis Parameters for a Related Cerium-Ruthenium Compound
CompoundSynthesis MethodPressure (GPa)Temperature (°C)Key OutcomeReference
Ce(Ru₀.₆₇Rh₀.₃₃)₄Sb₁₂High-Pressure Hot Pressing (Multi-anvil device)4–6350–700Successful synthesis of a homogenous, fully filled skutterudite phase not achievable by other means. caltech.edu

Pressure-Induced Superconductivity and Electronic Structure Modifications

The electronic properties of Ce-Ru compounds, particularly their superconducting behavior, are intricately linked to their structure and can be dramatically altered by pressure. The compound CeRu₂ is a superconductor with a transition temperature (Tc) of approximately 6.1 K at ambient pressure. ias.ac.in High-pressure studies have revealed a complex and non-monotonic relationship between pressure and Tc.

Initial investigations showed that for pure CeRu₂, Tc first decreases with increasing pressure up to about 0.5 GPa, after which it begins to increase. ias.ac.in This turnaround suggests the induction of a new phase or a significant change in the electronic state. ias.ac.in More recent and extensive studies on CeRu₂ with a kagome lattice structure have explored pressures up to 168 GPa. aps.org These experiments uncovered a remarkable isomorphic electronic transition at approximately 28 GPa. This transition, which occurs without a change in crystal symmetry, is evidenced by a sudden change in the pressure derivative of the superconducting transition temperature (dTc/dP) from negative to positive. aps.org Such an electronic transition is linked to a topological change of the Fermi surface, a phenomenon predicted by Lifshitz, which can lead to anomalies in physical properties like superconductivity. aps.org

The application of pressure generally enhances the hybridization between the localized Ce 4f electrons and the conduction electrons (Ce 5d and Ru 4d). researchgate.net This increased hybridization is a key mechanism driving the observed changes in the electronic structure. researchgate.netaps.org Theoretical calculations and spectroscopic measurements on related systems show that pressure can shift the balance from localized magnetic behavior towards an itinerant, non-magnetic state, directly impacting phenomena like superconductivity. researchgate.netarxiv.orgarxiv.org In CeRu₂, three distinct superconducting phases have been observed under pressures up to ~50 GPa, highlighting the rich phase diagram of this system. researchgate.net

Table 3: Pressure Effects on Superconductivity in CeRu₂
Pressure Range (GPa)Effect on Superconducting Transition Temperature (Tc)Associated Electronic/Structural EventReference
0 - 0.5Tc decreases linearly- ias.ac.in
0.5 - 1.0Tc increasesConjectured new phase induced ias.ac.in
~28dTc/dP changes sign (negative to positive)Isomorphic electronic transition (Fermi surface topology change) aps.org
0 - ~50Three distinct superconducting phases observed (BST-I, -II, -III)Structural and electronic transitions researchgate.net

Phenomenological Studies of Crystal Grain Growth during Phase Transformations

The study of grain growth during phase transformations provides insight into the kinetics and mechanisms of structural rearrangement. In ordered intermetallic alloys, processes like recovery, recrystallization, and grain growth are generally much slower than in pure metals, particularly below the critical ordering temperature. researchgate.net However, high-pressure studies on pure cerium have revealed an unusual phenomenon: significant crystal grain growth during pressure-induced phase transformations at ambient temperature. capes.gov.braps.org

This dramatic grain growth was observed during the transition to the α-uranium structure in pure cerium. capes.gov.braps.org A similar effect was later found in praseodymium, another f-electron metal, suggesting that this behavior may be a common feature in rare earth metals undergoing certain symmetry-lowering transitions under pressure. aps.org The formation of these large grains is thought to occur via a nucleation and growth mechanism. aps.org This phenomenon is considered unusual because grain growth is typically a thermally activated process, and its occurrence at room temperature during a pressure-induced transformation is not common among metals. capes.gov.braps.org

While specific phenomenological studies on grain growth in Ce-Ru compounds during high-pressure phase transitions are not widely reported, the behavior of pure cerium provides a crucial reference. The theoretical framework for describing such processes often involves phase-field models, which use phenomenological variables to represent the presence of a certain phase or grain orientation. hereon.de These models can incorporate thermodynamic data (e.g., from CALPHAD methods) and kinetic parameters to simulate the evolution of microstructures, including the growth and morphology of intermetallic grains during a phase transformation. hereon.deecmetac.eu Understanding this anomalous grain growth is essential for interpreting diffraction data correctly and for controlling the microstructure of materials synthesized under high pressure.

Advanced Materials Design and Future Research Directions

Rational Design Principles for Enhanced Functionality

The targeted design of cerium-ruthenium materials with specific, enhanced functionalities is a key area of current research. This involves a deep understanding of structure-property relationships to tailor their catalytic and electronic behaviors.

Tuning Metal-Support Interactions: In catalytic applications, particularly with cerium oxide (CeO₂) supporting ruthenium nanoparticles, the interaction between the metal and the support is critical. nsf.govmdpi.com Ceria's unique ability to store and release oxygen, creating oxygen vacancies, profoundly influences the catalytic activity of ruthenium. mdpi.com Rational design focuses on manipulating the morphology and crystal facets of the CeO₂ support (e.g., nanorods, nanocubes) to maximize these interactions. mdpi.com For instance, ceria nanorods tend to expose {110} and {100} facets, which are more reactive and can enhance the performance of Ru catalysts in processes like CO oxidation and chemical looping reactions. nsf.govmdpi.com

Controlling Nanostructure and Morphology: The functionality of Ce-Ru materials can be precisely controlled by engineering their size and shape at the nanoscale. mdpi.com Strategies to create well-defined nanostructures, such as core-shell particles or highly dispersed Ru clusters on a CeO₂ matrix, are employed to increase the number of active sites and improve catalyst stability. nsf.govcuni.cz For example, Ru/CeO₂ nanorods have demonstrated superior performance in CO oxidation at lower temperatures. nsf.gov

Inducing Electronic Modifications: The electronic properties of both cerium and ruthenium can be modified to enhance functionality. The creation of heterostructures is a powerful strategy; the interface between two different materials can lead to charge redistribution and the formation of unique active sites. xmu.edu.cn For cerium-ruthenium systems, this can modulate the Ce³⁺/Ce⁴⁺ redox couple, which is crucial for many catalytic reactions. mdpi.com Doping the ceria lattice with ruthenium can also alter its electronic structure and increase charge transfer, which is beneficial for applications like gas sensing. acs.org The principle of synergistic effects, where one component facilitates a key reaction step (like water dissociation) and the other optimizes another (like hydrogen adsorption), is central to designing advanced heterostructured catalysts. xmu.edu.cn

Exploration of Novel Quaternary and Multicomponent Cerium-Ruthenium Compounds

Beyond binary and oxide systems, research is expanding into more complex quaternary and multicomponent intermetallic compounds containing cerium and ruthenium. These materials often exhibit unusual crystal structures and strongly correlated electron phenomena. researchgate.net

Many of these intermetallics, such as those including aluminum, tin, gallium, or indium, are characterized by extremely short Ce-Ru interatomic distances. researchgate.net This structural feature is directly linked to the fascinating phenomenon of intermediate or mixed valence in cerium, where the Ce ions fluctuate between the magnetic Ce³⁺ and non-magnetic Ce⁴⁺ states. researchgate.netresearchgate.net This mixed-valence state is a hallmark of strong electron correlations and gives rise to complex magnetic and electronic properties. aps.org

The stannide CeRuSn is a prominent example, showcasing a complex crystal structure with two distinct cerium sites: one with trivalent Ce³⁺ and another with an intermediate valence state. researchgate.netresearchgate.net This compound undergoes intricate phase transitions and displays charge ordering, where the different valence states of cerium arrange into a superstructure. researchgate.netaps.org Below room temperature, it forms an incommensurately modulated crystal structure and orders antiferromagnetically at a very low temperature of 2.8 K. researchgate.net

The exploration of these compounds is crucial for fundamental physics and the search for new quantum materials. The systematic investigation of series like CeRuX (where X is a p-block element) allows researchers to tune the electronic and magnetic ground states by changing the chemical environment around the Ce-Ru framework.

Compound NameFormulaKey Research Findings
Cerium Ruthenium AluminumCeRuAlExhibits unusual crystal-chemical features, often with multiple cerium sites, suggesting intermediate valence. researchgate.net
Cerium Ruthenium TinCeRuSnShows complex mixed-valence behavior with ordered trivalent and intermediate-valent Ce sites. researchgate.net It undergoes structural phase transitions and exhibits antiferromagnetic ordering at low temperatures. researchgate.netscientific.net
Cerium Ruthenium GermaniumCeRuGePart of the exploration of ternary Ce-Ru compounds with potentially interesting electronic and magnetic properties.
Cerium Ruthenium ZincCeRuZnA ternary compound reported to have structural features indicative of intermediate cerium valence. researchgate.net
Cerium Ruthenium GalliumCeRuGaInvestigated for its structural and physical properties, including the potential for intermediate valence or Kondo lattice behavior. researchgate.netcuni.cz
Cerium Ruthenium IndiumCeRuInA family of compounds where extremely short Ce-Ru distances and resulting intermediate valence were first observed. researchgate.net
Cerium Ruthenium MagnesiumCeRuMgReported to show similar structural peculiarities with multiple cerium sites, pointing towards mixed valence. researchgate.net

This table is generated based on available research data. Detailed findings for some multicomponent compounds are part of ongoing research.

Integration of Cerium-Ruthenium Materials in Advanced Technologies

The unique properties of cerium-ruthenium compounds make them promising candidates for several advanced technologies.

Heterogeneous Catalysis: This is one of the most significant application areas. The synergy between ruthenium's catalytic prowess and ceria's redox properties makes CeO₂-Ru systems highly effective for a range of environmental and energy applications. researchgate.netus-csic.es These include exhaust gas treatment (e.g., CO oxidation), the production of green hydrogen through water splitting, and upgrading biofuels. nsf.govus-csic.es The high oxygen storage capacity of ceria enhances the catalytic performance and stability of ruthenium. nsf.gov

Photocatalysis: The electronic structure of cerium-based materials makes them attractive for photoredox catalysis, using visible light to drive chemical reactions. acs.org While much work has focused on cerium complexes, the combination with ruthenium could offer new pathways for designing efficient photocatalysts. Cerium is an earth-abundant element that can be an alternative to expensive metals like iridium or ruthenium in some photocatalytic applications, but synergistic Ce-Ru materials could combine the best features of both. acs.org

Energy Storage and Conversion: In fuel cells, catalysts are needed for both the oxygen reduction reaction (ORR) and fuel oxidation. The catalytic properties of Ce-Ru materials are being explored for these applications. Doped ceria is already used in solid oxide fuel cells, and incorporating ruthenium could enhance electrode performance. researchgate.net

Data Storage and Electronics: Ruthenium is a key component in the magnetic layers of hard disk drive (HDD) platters. europa.eu The complex magnetic ordering and electronic phenomena observed in intermetallic Ce-Ru compounds, such as CeRuSn, are of fundamental interest for future data storage and spintronic devices. aps.orgscientific.net Materials exhibiting strongly correlated electron behavior are sought for next-generation quantum computing and electronic components.

Interdisciplinary Approaches in Correlated Electron Physics and Heterogeneous Catalysis

A comprehensive understanding of cerium-ruthenium materials requires a deeply interdisciplinary approach, bridging the gap between condensed matter physics and surface chemistry.

Correlated Electron Physics: This field investigates materials where electron-electron interactions are strong, leading to emergent phenomena like mixed valence, heavy fermion behavior, and unconventional superconductivity. mpg.de Many intermetallic Ce-Ru compounds fall into this category, with their properties governed by the hybridization of cerium's localized 4f electrons with the conduction electrons of the Ru-containing lattice. mpg.dearxiv.org

Heterogeneous Catalysis: This discipline focuses on the chemical reactions that occur at the surfaces of solid catalysts. chalmers.se The efficiency of a catalyst depends on its surface structure, the presence of active sites, and its ability to adsorb reactants and release products. cuni.cz

The synergy between these fields is crucial. The catalytic activity of Ce-Ru materials is not just a surface phenomenon; it is rooted in the underlying electronic structure determined by strong electron correlations. For example, the ability of ceria to easily donate and accept electrons (the Ce³⁺/Ce⁴⁺ redox cycle) is a direct consequence of its 4f electron physics. Understanding this connection allows physicists to predict which electronic ground states might lead to better catalytic performance, while chemists can use this knowledge to synthesize catalysts with optimized electronic properties. Research centers are increasingly fostering this collaboration to tackle challenges in sustainable energy and chemical production. chalmers.sest-andrews.ac.uk

Theoretical and Experimental Synergy for Predictive Materials Science

The discovery and optimization of new cerium-ruthenium materials are accelerated by a close collaboration between theoretical modeling and experimental validation. cuni.cz This synergy forms the foundation of predictive materials science, aiming to design novel materials with desired properties computationally before their synthesis in the lab.

Theoretical and Computational Methods: First-principles calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and magnetic properties of Ce-Ru compounds. arxiv.orgchemrxiv.org These methods can predict crystal structures, calculate the energies of different magnetic configurations, and elucidate the nature of chemical bonding. arxiv.org For complex systems with strongly correlated electrons, more advanced techniques are often required to accurately capture their behavior. chemrxiv.org

Experimental Synthesis and Characterization: Theoretical predictions are tested and refined through experimental work. This involves synthesizing high-quality single crystals or nanostructured materials and characterizing them with a suite of advanced techniques. scientific.net X-ray and neutron diffraction are used to determine crystal and magnetic structures, while measurements of electrical resistivity, magnetic susceptibility, and specific heat probe the material's electronic and magnetic ground state. researchgate.netscientific.net

This iterative loop of prediction, synthesis, and characterization is essential. For instance, theoretical calculations on CeRuSn helped explain the experimentally observed mixed-valence states and complex magnetic behavior. arxiv.org Similarly, computational models guide the design of catalysts by predicting how different surface structures or dopants will affect reactivity, which can then be tested experimentally. sci-hub.se This integrated approach not only accelerates the discovery of new materials but also provides a deeper fundamental understanding of the physics and chemistry governing their properties. cuni.czsci-hub.se

Q & A

Q. What are the optimal synthesis methods for cerium-ruthenium bimetallic complexes, and how do reaction conditions influence their structural properties?

  • Methodological Answer : Use solvothermal or co-precipitation methods with controlled pH and temperature to synthesize Ce-Ru complexes. Characterize crystallinity via X-ray diffraction (XRD) and surface morphology via transmission electron microscopy (TEM). Compare outcomes under inert vs. oxidative atmospheres to assess stability .

Q. Which spectroscopic techniques are most effective for characterizing the electronic interactions between cerium and ruthenium in oxide matrices?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to analyze oxidation states (e.g., Ce³⁺/Ce⁴⁺ and Ru³⁺/Ru⁴⁺) and UV-Vis-NIR spectroscopy to study charge-transfer transitions. Pair with extended X-ray absorption fine structure (EXAFS) to resolve bonding environments .

Q. How can researchers quantify the catalytic activity of cerium-ruthenium systems in standard reactions like CO oxidation?

  • Methodological Answer : Use gas chromatography (GC) or mass spectrometry (MS) to measure reaction turnover frequencies (TOF) in a fixed-bed flow reactor. Control variables such as temperature (100–400°C) and reactant partial pressures to establish kinetic profiles .

Advanced Research Questions

Q. What mechanistic insights explain the synergistic effects of cerium and ruthenium in water oxidation catalysis, and how do ligand modifications alter reaction pathways?

  • Methodological Answer : Conduct stopped-flow kinetic experiments (e.g., Ce⁴⁺-driven oxidation) to track intermediate species via Raman or FTIR spectroscopy. Compare phosphonate- vs. carboxylate-substituted bipyridine ligands to evaluate O–O bond formation efficiency . Computational studies (DFT) can model transition states and electron-transfer barriers .

Q. How do discrepancies in reported catalytic efficiencies of Ce-Ru systems arise, and what statistical approaches resolve these contradictions?

  • Methodological Answer : Perform error analysis (e.g., standard deviation, confidence intervals) on replicated experiments. Use multivariate regression to isolate variables like precursor purity or surface area. Cross-validate with in-situ spectroscopic data to confirm active sites .

Q. What strategies optimize the stability of cerium-ruthenium electrocatalysts in acidic media for proton-exchange membrane (PEM) applications?

  • Methodological Answer : Test durability via cyclic voltammetry (1,000+ cycles) in 0.5 M H₂SO₄. Use electrochemical impedance spectroscopy (EIS) to monitor corrosion. Coat catalysts with nitrogen-doped carbon layers to mitigate dissolution .

Q. How can researchers integrate operando characterization techniques to study dynamic structural changes in Ce-Ru catalysts during ammonia synthesis?

  • Methodological Answer : Combine synchrotron-based X-ray diffraction (XRD) and environmental TEM under operando conditions (high pressure, 300–500°C). Correlate lattice parameter shifts with catalytic activity metrics (e.g., NH₃ yield) .

Methodological Frameworks

Q. What criteria ensure a research question on Ce-Ru systems is both novel and feasible within academic constraints?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Feasibility : Ensure access to high-purity Ce/Ru precursors and advanced characterization tools.
  • Novelty : Target understudied areas like Ce-Ru perovskites for solar fuel generation.
  • Ethics : Adhere to lab safety protocols for handling toxic RuO₄ vapors .

Q. How should researchers design experiments to investigate the role of oxygen vacancies in CeO₂-Ru interfaces for methane reforming?

  • Answer : Synthesize CeO₂ with controlled oxygen vacancy concentrations (via H₂ reduction). Use density functional theory (DFT) to simulate vacancy effects on Ru adsorption energetics. Validate with temperature-programmed reduction (TPR) and isotopic labeling experiments .

Data Analysis & Interpretation

Q. What statistical methods are critical for analyzing conflicting datasets in Ce-Ru catalytic studies?

  • Answer : Apply principal component analysis (PCA) to identify outlier variables. Use Bayesian inference to model uncertainty in turnover numbers. Cross-reference with literature meta-analyses to contextualize discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.